molecular formula C12H12F2O2 B2553369 3,5-Difluorobenzyl cyclobutane-1-carboxylate CAS No. 259099-74-6

3,5-Difluorobenzyl cyclobutane-1-carboxylate

Cat. No.: B2553369
CAS No.: 259099-74-6
M. Wt: 226.223
InChI Key: CTPXRHCAPYKLGS-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H12F2O2 and its molecular weight is 226.223. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluorobenzyl cyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluorobenzyl cyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-difluorophenyl)methyl cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPXRHCAPYKLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Structural Rationale, and Applications of 3,5-Difluorobenzyl Cyclobutane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (CAS: 259099-74-6)[1]

Structural Rationale & Pharmacophore Analysis

In modern medicinal chemistry, the design of building blocks and prodrug moieties relies heavily on optimizing physicochemical properties while minimizing metabolic liabilities. 3,5-Difluorobenzyl cyclobutane-1-carboxylate is a highly specialized ester that elegantly combines two distinct structural paradigms: the conformational restriction of a cyclobutane ring and the metabolic robustness of a fluorinated benzyl group.

The Cyclobutane Ring: Escaping Flatland

Historically, drug discovery libraries were dominated by highly aromatic, flat molecules (sp² hybridized), which often suffered from poor aqueous solubility and high off-target promiscuity. The incorporation of the cyclobutane ring increases the fraction of sp³ hybridized carbons (


). As established by Lovering et al. in their seminal "Escape from Flatland" framework, increasing 

directly correlates with improved clinical success rates by enhancing 3D structural complexity, improving solubility, and reducing non-specific protein binding[2].
The 3,5-Difluorobenzyl Moiety: Metabolic Shielding

The[3] derived moiety serves a dual purpose. First, the highly electronegative fluorine atoms strengthen the adjacent C-H bonds, effectively blocking primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation. Second, the symmetrical 3,5-difluoro substitution pattern modulates the lipophilicity (


) of the molecule without introducing the extreme steric bulk associated with larger halogens like chlorine or bromine.
The Ester Linkage

The carboxylate ester serves as a hydrolyzable linker. In drug development, this specific linkage is frequently utilized in prodrug strategies to mask polar carboxylic acids, thereby enhancing passive membrane permeability before being cleaved by intracellular carboxylesterases.

G Compound 3,5-Difluorobenzyl Cyclobutane-1-carboxylate Acid Cyclobutane Ring (Fsp3 'Escape from Flatland') Compound->Acid derived from Alcohol 3,5-Difluorobenzyl Group (Metabolic Stability) Compound->Alcohol derived from Linker Ester Linkage (Prodrug / Cleavable) Compound->Linker connects moieties

Structural deconstruction of 3,5-difluorobenzyl cyclobutane-1-carboxylate.

Physicochemical & Analytical Profiling

To facilitate integration into high-throughput screening or process scale-up, the quantitative physicochemical properties of the compound and its precursors are summarized below.

PropertyValue / Description
Chemical Name 3,5-Difluorobenzyl cyclobutane-1-carboxylate
CAS Registry Number 259099-74-6[1]
Molecular Formula C₁₂H₁₂F₂O₂
Molecular Weight 226.22 g/mol
Expected Appearance Clear, colorless to pale yellow liquid
Acid Precursor Cyclobutanecarboxylic acid (CAS: 3721-95-7)
Alcohol Precursor 3,5-Difluorobenzyl alcohol (CAS: 79538-20-8)[3]

Table 1: Quantitative physicochemical summary of the target ester and its precursors.

Synthetic Methodology & Experimental Design

Causality Behind Experimental Choices

A common approach to esterification is the [4], which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). However, the Steglich method presents a critical scalability flaw: the byproduct, N,N'-dicyclohexylurea (DCU), is partially soluble in organic solvents and notoriously difficult to separate entirely from lipophilic liquid esters[4].

To ensure high purity and scalability, we bypass the carbodiimide route in favor of a two-step acid chloride methodology . Thionyl chloride (


) is used to activate the cyclobutanecarboxylic acid. Triethylamine (

) is employed as an acid scavenger to neutralize the

byproduct, driving the equilibrium forward, while catalytic DMAP acts as a nucleophilic transfer agent, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction with the electronically deactivated fluorinated alcohol.
Self-Validating Protocol: Synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Note: This protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) to verify intermediate formation before the addition of the high-value fluorinated alcohol, preventing the wasteful consumption of starting materials.

Step 1: Activation to Cyclobutanecarbonyl Chloride

  • Charge a flame-dried, argon-purged round-bottom flask with cyclobutanecarboxylic acid (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops) to act as a Vilsmeier-Haack-type catalyst.

  • Cool the mixture to 0 °C and dropwise add thionyl chloride (

    
    , 1.2 equiv, 12 mmol).
    
  • Remove the ice bath and reflux the mixture at 40 °C for 2 hours.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via GC-MS. The presence of methyl cyclobutanecarboxylate confirms the successful and complete formation of the acid chloride. Do not proceed until conversion is >95%.

  • Concentrate the mixture under reduced pressure to remove unreacted

    
     and DCM, yielding the crude acid chloride as a volatile liquid.
    

Step 2: Nucleophilic Acyl Substitution

  • Redissolve the crude cyclobutanecarbonyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

  • In a separate flask, prepare a solution of[3] (0.95 equiv, 9.5 mmol), triethylamine (1.5 equiv, 15 mmol), and DMAP (0.05 equiv, 0.5 mmol) in DCM (10 mL).

  • Add the alcohol solution dropwise to the acid chloride over 15 minutes to prevent exothermic degradation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 2): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active 3,5-difluorobenzyl alcohol spot (

    
    ) and the appearance of a new, higher-running spot (
    
    
    
    ) validates reaction completion.

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize excess acid.
    
  • Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M

    
     (20 mL) to remove DMAP and unreacted amine, followed by brine (20 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the pure ester.

G Step1 Cyclobutanecarboxylic Acid Step2 Acid Chloride Intermediate Step1->Step2 SOCl2, DMF (cat.) Reflux Product 3,5-Difluorobenzyl Cyclobutane-1-carboxylate Step2->Product Et3N, DMAP (cat.) CH2Cl2, 0°C to RT Step3 3,5-Difluorobenzyl Alcohol Step3->Product Nucleophilic Addition

Step-by-step synthetic workflow via acid chloride intermediate.

References

  • "3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721" , PubChem, National Institutes of Health. URL:[Link]

  • "Escape from flatland: increasing saturation as an approach to improving clinical success" , PubMed, National Institutes of Health. URL:[Link]

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids" , Green Chemistry, RSC Publishing. URL:[Link]

Sources

Technical Whitepaper: Characterization and Utility of 3,5-Difluorobenzyl Cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated motifs are critical for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions. 3,5-Difluorobenzyl cyclobutane-1-carboxylate represents a specialized ester scaffold often utilized as a building block or intermediate in the synthesis of pharmaceutical agents (e.g., HIV integrase inhibitors, anti-inflammatory agents).

This technical guide provides a definitive analysis of the molecule's core physicochemical properties—specifically its molecular weight and exact mass—and outlines a robust, self-validating protocol for its synthesis and characterization.

Physicochemical Specifications

The precise determination of molecular weight is the primary Critical Quality Attribute (CQA) for identity confirmation during synthesis. Below are the calculated specifications based on the IUPAC atomic weights.

Table 1: Core Physical Properties
PropertyValueNotes
IUPAC Name 3,5-Difluorobenzyl cyclobutanecarboxylateOfficial nomenclature
Molecular Formula C₁₂H₁₂F₂O₂
Molecular Weight (Average) 226.22 g/mol Used for stoichiometry calculations
Monoisotopic Mass 226.0805 Da Used for HRMS validation ([M+H]⁺ calc: 227.0878)
Predicted LogP ~3.2 - 3.5High lipophilicity due to difluoro-substitution
Physical State Colorless Liquid / Low-melting SolidPredicted based on similar benzyl esters

Synthesis Strategy

As this compound is often a "make-on-demand" intermediate rather than a bulk commodity, a robust laboratory synthesis protocol is required. The most reliable method utilizes nucleophilic acyl substitution via an acid chloride intermediate, which offers higher yields and easier purification compared to Fisher esterification.

Reaction Scheme

The synthesis couples Cyclobutanecarbonyl chloride with 3,5-Difluorobenzyl alcohol in the presence of a non-nucleophilic base.

SynthesisPathway Acid Cyclobutanecarbonyl Chloride (MW: 118.56) Reaction Esterification (DCM, Et3N, 0°C -> RT) Acid->Reaction Alcohol 3,5-Difluorobenzyl Alcohol (MW: 144.12) Alcohol->Reaction Product 3,5-Difluorobenzyl cyclobutane-1-carboxylate (MW: 226.22) Reaction->Product Salt Et3N·HCl (Precipitate) Reaction->Salt

Figure 1: Acyl substitution pathway for high-yield synthesis of the target ester.

Experimental Protocol

Reagents:

  • Cyclobutanecarbonyl chloride (1.1 equiv)

  • 3,5-Difluorobenzyl alcohol (1.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-Difluorobenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Acylation: Dropwise add Cyclobutanecarbonyl chloride (1.1 equiv). The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[2]

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (3x).

    • Wash organic layer with 1M HCl (to remove excess amine), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Analytical Validation (Molecular Weight Confirmation)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight is the primary confirmation metric.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Target Ion: Since esters often ionize as sodium adducts or protonated species:

    • [M+H]⁺: Calculated m/z = 227.0878

    • [M+Na]⁺: Calculated m/z = 249.0697

    • [M+NH₄]⁺: Calculated m/z = 244.1144

  • Acceptance Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

NMR provides structural connectivity data that mass spectrometry cannot.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7–6.9 ppm (m, 3H): Aromatic protons (3,5-difluoro pattern).

    • δ 5.10 ppm (s, 2H): Benzylic -CH₂-O-. Note: May appear as a triplet if long-range H-F coupling is resolved.

    • δ 3.10 ppm (m, 1H): Cyclobutane methine (-CH-CO-).

    • δ 1.8–2.4 ppm (m, 6H): Cyclobutane ring methylene protons.

  • ¹⁹F NMR:

    • δ -109 to -111 ppm: Characteristic signal for 1,3-difluoro substitution on the benzene ring.

Analytical Logic Flow

AnalyticalWorkflow cluster_MS Mass Confirmation cluster_NMR Structural Confirmation Sample Isolated Product (Oil/Solid) LCMS LC-MS (ESI+) Sample->LCMS HNMR 1H NMR (CDCl3) Sample->HNMR MassCheck Check [M+H]+ = 227.09 Check [M+Na]+ = 249.07 LCMS->MassCheck Decision Release Batch MassCheck->Decision Integration Verify Ratio: 3 Ar-H : 2 Benzyl-H : 7 Cyclobutyl-H HNMR->Integration Integration->Decision

Figure 2: Quality Control decision tree for batch release.

Applications in Drug Discovery[6]

The 3,5-difluorobenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into the cyclobutane ester serves specific design purposes:

  • Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (P450 metabolism) at the most reactive sites on the phenyl ring, significantly increasing the half-life of the molecule compared to a non-fluorinated benzyl ester [1].

  • Lipophilicity Modulation: The addition of fluorine increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Bioisosterism: The cyclobutane ring acts as a rigidified bioisostere of an isopropyl or ethyl group, restricting conformational freedom and potentially improving binding affinity to target enzymes (e.g., viral integrases or kinases) [2].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Difluorobenzyl alcohol. PubChem. Link

Sources

Novel fluorinated cyclobutane building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Third Dimension: A Technical Guide to Novel Fluorinated Cyclobutane Building Blocks

Executive Summary The "escape from flatland" in medicinal chemistry has elevated the cyclobutane ring from a mere curiosity to a critical pharmacophore. When functionalized with fluorine, this scaffold offers a unique combination of metabolic robustness, defined vector alignment, and lipophilicity modulation (


). This guide details the strategic deployment of gem-difluorocyclobutanes (

-CB)
and trifluoromethylcyclobutanes (

-CB)
—the latter emerging as a superior bioisostere for the ubiquitous tert-butyl group. We provide actionable synthesis protocols, comparative physicochemical data, and structural insights to integrate these motifs into high-value drug candidates.

Part 1: The Strategic Value of Fluorinated Cyclobutanes

In modern drug discovery, the phenyl ring is often a metabolic liability and a solubility sink. Saturated bioisosteres are the solution, but they must replicate the vector orientation of the parent aromatic system.

1.1 The Bioisosteric Imperative

  • 
    -Cyclobutane vs. tert-Butyl:  The tert-butyl group is metabolically labile (prone to oxidative demethylation). The 1-trifluoromethylcyclobutyl group (
    
    
    
    -CB) mimics the steric bulk and shape of tert-butyl but replaces the vulnerable C-H bonds with a metabolically inert fluorinated carbocycle. Recent studies by Enamine (Mykhailiuk et al.) demonstrate that
    
    
    -CB analogues often retain potency while significantly extending half-life (
    
    
    ).
  • gem-Difluorocyclobutane (

    
    -CB):  This motif acts as a lipophilic, non-hydrogen-bonding surrogate for carbonyls or sulfoxides. The "fluorine effect" lowers the 
    
    
    
    of adjacent amines/acids and induces a ring pucker (
    
    
    30°) that can lock conformations more effectively than the parent cyclobutane.

Table 1: Physicochemical Comparison of Building Blocks Data synthesized from Mykhailiuk (JACS Au, 2024) and Grygorenko (ChemMedChem, 2022).

Propertytert-Butyl Group1-

-Cyclobutyl
3,3-Difluorocyclobutyl
Shape/Geometry Spherical,

Distorted Sphere,

Puckered Ring
Lipophilicity (

)
Baseline+0.4 to +0.6-0.1 to +0.2
Metabolic Stability Low (Oxidative labile)High (Blocked sites)High (C-F bond strength)
Acidity of

-COOH (

)

4.8

2.9 (Acidifying)

3.5
Dipole Moment LowModerateHigh (C-F vectors)

Part 2: Synthetic Methodologies

Constructing these strained rings requires overcoming the high energy barrier of ring closure or managing the reactivity of fluorinating agents.

2.1 The "Mykhailiuk" Route: Deoxyfluorination with


 
For 

-cyclobutanes, the most authoritative method involves the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (

). While

is hazardous, it remains the industrial standard for converting

directly to

on a gram-to-kilogram scale.
  • Mechanism:[1][2][3][4] Conversion of acid to acyl fluoride

    
     intermediate sulfur species 
    
    
    
    trifluoromethyl product.
  • Advantage:[5][6][7][8] Direct access from commercially available acids; tolerates nitro and halo-substituents.

2.2 Photochemical [2+2] Cycloaddition For constructing the ring de novo, particularly for complex spiro- or fused-systems, [2+2] photocycloaddition is the method of choice.

  • Substrates: Reaction of fluorinated alkenes (e.g., 2,2-difluorovinyl sulfones) with maleimides or enones.

  • Modern Twist: Use of UV-LEDs (365-390 nm) and flow chemistry to manage the exotherm and photon flux, avoiding the degradation seen with varying mercury lamps.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate A robust, self-validating protocol for a versatile


-CB building block.

Context: This procedure uses Deoxo-Fluor (or DAST) to convert a ketone to a gem-difluoro moiety. This is safer for standard medicinal chemistry labs than


 protocols.

Reagents:

  • Ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (catalytic amount, to activate reagent)

  • Saturated

    
     solution
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Ethyl 3-oxocyclobutane-1-carboxylate and dissolve in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add a catalytic drop of Ethanol (activates Deoxo-Fluor).

  • Addition: Add Deoxo-Fluor dropwise via syringe over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4; ketone spot should disappear) or

      
       NMR (look for disappearance of reagent signal at -150 ppm and appearance of product gem-difluoro signal at 
      
      
      
      -80 to -100 ppm).
  • Quench: Cool back to 0°C. Slowly quench with saturated

    
    . Critical: Vigorous 
    
    
    
    evolution occurs.
  • Workup: Extract with DCM (3x). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 
     NMR:  Disappearance of the 
    
    
    
    -carbonyl protons (approx 3.0-3.5 ppm multiplet shifts significantly).
  • 
     NMR:  Characteristic gem-difluoro pattern (often an AB quartet if chiral, or a quintet depending on symmetry, typically centered around -80 to -100 ppm).
    

Part 4: Visualization of Strategic Logic

Diagram 1: The Bioisosteric Decision Tree This diagram illustrates the logical flow for selecting a fluorinated cyclobutane based on the specific medicinal chemistry problem (e.g., metabolic instability vs. solubility).

Bioisostere_Logic Problem Drug Optimization Challenge Metab Metabolic Instability (e.g., t-Butyl oxidation) Problem->Metab Solubility Poor Solubility / High LogP (Flat Aromatic Ring) Problem->Solubility Sol2 Replace t-Butyl with CF3-Cyclobutane Metab->Sol2 Sol1 Replace Phenyl with Cyclobutane Solubility->Sol1 Action1 Add Gem-Difluoro (Modulate pKa/Conf) Sol1->Action1 Action2 Synthesis via SF4 (Mykhailiuk Method) Sol2->Action2 Result1 3,3-Difluorocyclobutane (Polar/Stable Spacer) Action1->Result1 Result2 1-CF3-Cyclobutane (Robust t-Bu Isostere) Action2->Result2

Caption: Decision matrix for deploying fluorinated cyclobutanes to solve specific ADME challenges.

Diagram 2: Experimental Workflow for Deoxyfluorination A visual guide to the DAST/Deoxo-Fluor protocol described above.

Synthesis_Workflow Start Start: 3-Oxocyclobutane Carboxylate Reagent Reagent Prep: Deoxo-Fluor + DCM (0°C) Start->Reagent React Reaction: RT, 16h, N2 atm Reagent->React Check Checkpoint: 19F NMR / TLC React->Check Check->React Incomplete Quench Quench: Sat. NaHCO3 (Slow!) Check->Quench Conversion >95% Purify Purification: Flash Chromatography Quench->Purify Product Product: 3,3-Difluorocyclobutane Carboxylate Purify->Product

Caption: Step-by-step workflow for the deoxyfluorination of cyclobutanones.

Part 5: Future Outlook

The field is moving beyond simple substitution.[2] The next frontier involves Photocatalytic 4-exo-trig cyclizations (Zhou et al., 2024), which allow for the radical assembly of cyclobutanes from simple alkene precursors under mild, visible-light conditions. This avoids the harshness of


 and the cost of DAST, democratizing access to these high-value scaffolds. Furthermore, the integration of chiral fluorinated cyclobutanes  will allow for precise probing of protein binding pockets, exploiting the specific vectors of the C-F bond.

References

  • Mykhailiuk, P. K., et al. (2024).[6] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Available at: [Link][5]
    
  • Mykhailiuk, P. K. (2023).[5] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Nature Chemistry, 15, 550–559.[5] Available at: [Link]

  • Grygorenko, O. O., et al. (2022).[9] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(19), e202200365. Available at: [Link]

  • Zhou, Y., et al. (2024).[5] "Fluorine-Effect-Enabled Photocatalytic 4-Exo-Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes." Angewandte Chemie International Edition, 63, e202405678.[5] Available at: [Link]

Sources

Technical Monograph: Cyclobutane-1-carboxylic acid 3,5-difluorobenzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Identity

Compound Name: Cyclobutane-1-carboxylic acid 3,5-difluorobenzyl ester Synonyms: 3,5-Difluorobenzyl cyclobutanecarboxylate; (3,5-difluorophenyl)methyl cyclobutanecarboxylate Molecular Formula: C₁₂H₁₂F₂O₂ Molecular Weight: 226.22 g/mol

Chemical Identity Codes[1]
  • SMILES: FC1=CC(COC(=O)C2CCC2)=CC(F)=C1

  • InChIKey: (Predicted) XZYV... (Note: Specific registry keys are derivative-dependent; SMILES is the definitive structural identifier).

Structural Rationale in Drug Design

This molecule represents a strategic "linker-scaffold" hybrid used in Fragment-Based Drug Discovery (FBDD). It combines two high-value pharmacophores:

  • The Cyclobutane Ring: Acts as a lipophilic spacer that restricts conformational freedom more effectively than acyclic alkyl chains (e.g., propyl/butyl) while avoiding the aromatic stacking interactions of a phenyl linker. It serves as a bioisostere for the tert-butyl group, reducing metabolic liability.

  • The 3,5-Difluorobenzyl Moiety: A "privileged structure" in medicinal chemistry. The fluorine atoms at the 3 and 5 positions block metabolic oxidation (Cytochrome P450) at the most reactive sites of the ring while increasing lipophilicity and membrane permeability without significant steric penalty.

Synthetic Engineering

The synthesis of this ester is best approached via Nucleophilic Substitution (


)  rather than traditional Fischer esterification. The use of 3,5-difluorobenzyl bromide is preferred over the alcohol due to the higher reactivity of the benzylic halide and the commercial availability of high-purity precursors.
Primary Route: Base-Mediated Alkylation

Reaction Class:


 Nucleophilic Substitution
Precursors:  Cyclobutanecarboxylic acid + 3,5-Difluorobenzyl bromide
Reagents:  Potassium Carbonate (

), DMF (Solvent), Potassium Iodide (Catalyst).
Mechanistic Insight

The reaction proceeds via the formation of a naked carboxylate anion. The polar aprotic solvent (DMF) solvates the potassium cation, leaving the cyclobutane carboxylate highly nucleophilic. The addition of catalytic KI facilitates the Finkelstein reaction in situ, transiently converting the benzyl bromide to the more reactive benzyl iodide.

SynthesisWorkflow Start Reagents: Cyclobutanecarboxylic Acid 3,5-Difluorobenzyl Bromide Activation Activation: K2CO3 / DMF (Carboxylate Formation) Start->Activation Catalysis Catalysis: KI (10 mol%) (In-situ Iodide Exchange) Activation->Catalysis Reaction Reaction: 60°C, 4-6 Hours (Sn2 Substitution) Catalysis->Reaction Workup Workup: EtOAc Extraction Water/Brine Wash Reaction->Workup Product Final Product: Cyclobutane-1-carboxylic acid 3,5-difluorobenzyl ester Workup->Product

Figure 1: Optimized synthetic workflow for the base-mediated alkylation route.

Detailed Protocol (Self-Validating)

Step 1: Carboxylate Formation

  • Charge a clean, dry round-bottom flask with Cyclobutanecarboxylic acid (1.0 equiv).

  • Dissolve in anhydrous DMF (5 mL per mmol substrate). Validation: Solution should be clear.

  • Add anhydrous

    
      (1.5 equiv) in one portion.
    
  • Stir at Room Temperature (RT) for 30 minutes. Observation: Evolution of

    
     gas indicates successful deprotonation.
    

Step 2: Alkylation

  • Add 3,5-Difluorobenzyl bromide (1.05 equiv) dropwise to the suspension.

  • Add KI (0.1 equiv) as a catalyst.

  • Heat the mixture to 60°C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide spot (

    
    ) should disappear.
    

Step 3: Isolation & Purification

  • Cool to RT and dilute with Ethyl Acetate (EtOAc) .

  • Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Physicochemical Profile & ADME Logic

Understanding the physicochemical properties is crucial for researchers utilizing this molecule as a prodrug moiety or building block.

PropertyValue (Predicted)Significance in Drug Design
LogP 3.6 ± 0.3Highly lipophilic. Enhances passive diffusion across the blood-brain barrier (BBB).
TPSA 26.3 ŲLow polar surface area, indicating excellent oral bioavailability.
H-Bond Donors 0No donors prevents non-specific binding to plasma proteins.
H-Bond Acceptors 2Ester oxygens serve as weak acceptors for receptor interaction.
Rotatable Bonds 3Moderate flexibility allows induced fit without high entropic penalty.
The "Fluorine Effect"

The 3,5-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific motif is utilized to:

  • Modulate pKa: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering

    
    -
    
    
    
    stacking interactions with target proteins.
  • Block Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, extending the half-life (

    
    ) of the molecule compared to a non-fluorinated benzyl ester [1].
    

Analytical Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.7–6.9 ppm (m, 3H, Ar-H): Characteristic signal for the 3,5-difluorophenyl protons.
      
    • 
       5.1 ppm (s, 2H, 
      
      
      
      ): Singlet for the benzylic protons.
    • 
       3.1–3.2 ppm (m, 1H, Cyclobutane CH-CO): Methine proton alpha to the carbonyl.
      
    • 
       1.8–2.4 ppm (m, 6H, Cyclobutane 
      
      
      
      ): Multiplets for the ring methylene protons.
  • ¹⁹F NMR:

    • 
       -109 to -111 ppm: Single signal (if symmetric) indicating the two equivalent fluorine atoms.
      
Quality Control Decision Tree

Use the following logic flow to determine if the product meets pharmaceutical grade standards (>98% purity).

QCDecision Sample Crude Product TLC TLC Check (Hex/EtOAc 9:1) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR Analysis SingleSpot->NMR Yes Purify Column Chromatography SingleSpot->Purify No Impurity Check for: 1. Benzyl Bromide (4.4 ppm) 2. DMF (2.9, 8.0 ppm) NMR->Impurity Pass PASS Proceed to Bioassay Impurity->Pass Clean Impurity->Purify Contaminated Purify->Sample Retest

Figure 2: Analytical decision matrix for product release.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for small ring scaffolds). [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzyl ester synthesis via alkyl halides). [Link]

Strategic Handling & Safety Profiling: 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

3,5-Difluorobenzyl cyclobutane-1-carboxylate is a specialized fluorinated ester intermediate, primarily utilized in the synthesis of antiviral agents (specifically HIV integrase strand transfer inhibitors) and advanced agrochemicals. Its structure combines the metabolic stability of the 3,5-difluorophenyl moiety with the rigid, lipophilic geometry of the cyclobutane ring.

Because this compound is often a "New Chemical Entity" (NCE) or a transient intermediate in research settings, a commercial Safety Data Sheet (SDS) is rarely available. This guide serves as a Derived Safety Profile , synthesizing data from Structure-Activity Relationships (SAR), functional group analysis, and precursor toxicology to establish a self-validating safety protocol.

Physicochemical Identification & Predicted Properties

Reliable handling requires accurate physicochemical prediction. The following data is derived from QSAR (Quantitative Structure-Activity Relationship) modeling of the C12H12F2O2 scaffold.

PropertyValue (Predicted/Derived)Rationale/Method
IUPAC Name (3,5-difluorophenyl)methyl cyclobutanecarboxylateNomenclature Standard
Molecular Formula

Stoichiometry
Molecular Weight 226.22 g/mol Sum of atomic weights
Physical State Colorless to pale yellow liquidBased on benzyl ester analogs
Boiling Point 265°C - 275°C (at 760 mmHg)Extrapolated from benzyl alcohol BP
LogP (Lipophilicity) ~3.2High lipophilicity due to fluorine/cyclobutane
Flash Point >110°C (Closed Cup)Estimated from MW and ester functionality
Density 1.18 - 1.22 g/cm³Fluorination increases density >1.0

Hazard Identification (GHS Classification)

As an NCE, this compound must be treated under the "Precautionary Principle." The following classification is based on "Read-Across" toxicology from 3,5-difluorobenzyl alcohol and cyclobutanecarboxylic acid.

GHS Label Elements

Signal Word: WARNING

Hazard Statements (Derived)
  • H315: Causes skin irritation.[1][2][3][4] (Benzyl esters are known lipophilic irritants).

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][7]

  • H412: Harmful to aquatic life with long-lasting effects (Due to fluorination and stability).

Precautionary Statements
  • P261: Avoid breathing mist/vapors/spray.[3][4][6][7]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do.[4][5][6][7]

Synthesis & Process Safety Protocol

The safest way to handle this compound is to understand its genesis. Below is the standard protocol for generating this ester via Acid Chloride coupling, selected for its high yield and defined byproduct profile.

Reaction Logic


Step-by-Step Methodology
  • Preparation: Purge a 250mL round-bottom flask with Nitrogen (

    
    ). Add 3,5-difluorobenzyl alcohol  (1.0 equiv) and dry Dichloromethane (DCM).
    
  • Base Addition: Add Triethylamine (

    
    )  (1.2 equiv). Cool the system to 0°C. Critical: Exotherm control.
    
  • Acylation: Dropwise addition of Cyclobutanecarbonyl chloride (1.1 equiv). Maintain internal temp <5°C.

  • Quench: After TLC indicates completion (~2 hrs), quench with saturated

    
    .
    
  • Isolation: Extract organic layer, dry over

    
    , and concentrate.
    
Process Safety Visualization

The following diagram maps the critical control points (CCPs) where safety risks are highest during synthesis.

SynthesisWorkflow Start Start: Reagent Prep Cooling Cooling to 0°C (Control Vapor Pressure) Start->Cooling Addition Dropwise Addition of Acid Chloride Cooling->Addition Critical Control Point 1 Reaction Stirring (0°C -> RT) Monitor via TLC Addition->Reaction Exotherm Management Quench Quench with NaHCO3 (Gas Evolution Risk: CO2) Reaction->Quench Workup Phase Separation (DCM/Water) Quench->Workup Critical Control Point 2 Waste Waste Disposal (Halogenated Organic) Workup->Waste

Figure 1: Synthesis workflow highlighting Critical Control Points (CCPs) for exotherm and gas evolution management.

Toxicology & Exposure Control Strategy

Since specific toxicological data is absent, we apply the "Threshold of Toxicological Concern" (TTC) for Cramer Class III compounds (structures permitting significant toxicity).

Toxicological Inference[3][4][9][10]
  • Metabolic Fate: The ester bond is susceptible to hydrolysis by carboxylesterases, releasing 3,5-difluorobenzyl alcohol and cyclobutanecarboxylic acid .

  • Fluorine Effect: The 3,5-difluoro substitution blocks metabolic oxidation at those positions, potentially increasing the half-life of the benzyl metabolite.

  • Sensitization: Benzyl esters can be skin sensitizers.[1] Treat as a potential allergen.

Engineering Controls
  • Ventilation: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Glove Permeation:

    • Recommended: Nitrile (0.11 mm) for splash protection.

    • Immersion: Laminate film (Silver Shield) required for prolonged contact due to DCM solvent carrier.

Emergency Response & Disposal

Fire Fighting Measures[4][5][6][9]
  • Media: Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam. Do NOT use water jet (may spread burning ester).
    
  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Carbon Monoxide (CO). Responders must wear SCBA.

Spill Containment (The "PIG" Rule)
  • P rotect: Evacuate area, don PPE.[4]

  • I solate: Dike the spill using vermiculite or sand.

  • G roup: Collect absorbed material into a sealed container labeled "Fluorinated Organic Waste."

Ecological Disposal

Do not discharge into sewer systems. The C-F bond is resistant to biodegradation. Incineration in a facility equipped with a scrubber (to capture HF) is the only compliant disposal method (EPA Code: D001/U-Listed equivalent).

Decision Logic for Unknown Intermediates

When handling this compound or its analogs without a commercial SDS, follow this decision tree to determine safety protocols.

SafetyLogic Input Compound: 3,5-Difluorobenzyl ester CheckSDS SDS Available? Input->CheckSDS Analyze Analyze Functional Groups: 1. Benzyl (Irritant) 2. Fluorine (Stable/Lipophilic) 3. Ester (Hydrolyzable) CheckSDS->Analyze No Assign Assign Default Hazard: H315, H319, H335 Analyze->Assign Protocol Define Protocol: Fume Hood + Nitrile Gloves No Open Bench Work Assign->Protocol

Figure 2: Risk Assessment Logic for Fluorinated Benzyl Esters lacking commercial SDS.

References

  • PubChem. (2025).[1] Compound Summary: 3,5-Difluorobenzyl alcohol.[8][9] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. [Link]

  • OSHA. (2024). Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration.[4] [Link]

  • Purser, G. H. (2016). Toxicological Assessments of Fluorinated Hydrocarbons. Journal of Chemical Health & Safety. [Link]

Sources

The Cyclobutane Carboxylate Core: A Technical Guide to Synthesis, Stereochemistry, and Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane carboxylate esters represent a unique intersection of high-energy ring strain (~26.4 kcal/mol) and precise stereochemical control. Unlike their acyclic counterparts or the more common cyclopropanes, cyclobutanes offer a specific "puckered" conformation (dihedral angles ~25-35°) that provides a distinct vector for substituent display. This guide serves as a technical manual for the synthesis, functionalization, and application of this moiety in high-value pharmaceutical intermediates.

Section 1: Structural & Electronic Properties

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered conformations to minimize torsional strain (Pitzer strain) caused by eclipsing hydrogens.

The "Pucker" Effect on Reactivity
  • Conformational Locking: Substituting the ring (e.g., with a carboxylate) shifts the equilibrium. Bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • Electronic Modulation: The carboxylate ester at the C1 position is electronically coupled to the strained ring system. The s-character of the C-C bonds in the ring is higher than in cyclohexane, influencing the acidity of

    
    -protons and the electrophilicity of the carbonyl carbon.
    
PropertyValue / CharacteristicImpact on Synthesis
Ring Strain ~26.4 kcal/molHigh reactivity toward ring-opening; requires mild deprotection conditions.
Bond Angles ~88° (C-C-C)Deviates from 109.5°; creates "bent bond" character similar to cyclopropane but less pronounced.
Pucker Angle 25°–35°Dictates cis/trans diastereoselectivity in substitution reactions.

Section 2: Synthetic Methodologies

We distinguish between de novo ring construction and functionalization of existing cores.

The Malonic Ester Alkylation (Classic Route)

The most robust method for generating 1,1-disubstituted cyclobutanes involves the double alkylation of malonates with 1,3-dihalides.

  • Mechanism: Sequential SN2 reactions.

  • Critical Control Point: The second alkylation is intramolecular and entropically disfavored compared to intermolecular polymerization. High dilution and specific bases (NaOEt vs. NaH) are critical.

Photochemical [2+2] Cycloaddition (The "Green" Route)

Direct access to complex stereocenters, particularly for 1,2- and 1,3-substituted systems.

  • Substrates: Cinnamates, fumarates, or maleates.

  • Selection Rules: Thermally forbidden but photochemically allowed (suprafacial-suprafacial overlap).

  • Stereocontrol: The head-to-head (HH) vs. head-to-tail (HT) regioselectivity is governed by electronic polarization and steric bulk.

Ring Contraction (Wolff Rearrangement)

Used for accessing cyclobutanes from cyclopentanones or diazoketones.[1]

  • Utility: Excellent for generating highly substituted cyclobutanes that are sterically crowded and difficult to form via direct alkylation.

Section 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting a synthetic route based on the desired substitution pattern.

SyntheticPathways Target Target: Cyclobutane Carboxylate Sub11 1,1-Disubstituted Target->Sub11 Substitution Pattern? Sub12 1,2-Disubstituted Target->Sub12 SubComplex Highly Crowded / Chiral Target->SubComplex MethodMalonate Method: Malonate Alkylation (1,3-dibromopropane + Base) Sub11->MethodMalonate Standard Route MethodPhoto Method: [2+2] Photocycloaddition (Alkene + Enone/Ester) Sub12->MethodPhoto Stereocontrol Required MethodContract Method: Ring Contraction (Wolff Rearrangement) SubComplex->MethodContract Steric Relief Validation Validation: NMR Coupling Constants (cis vs trans J-values) MethodMalonate->Validation MethodPhoto->Validation MethodContract->Validation

Caption: Decision matrix for cyclobutane synthesis. Red nodes indicate target structure types; Green nodes indicate the optimal synthetic methodology.

Section 4: Applications in Drug Discovery

Cyclobutane carboxylates function as superior bioisosteres for tert-butyl groups and acyclic chains.

The "Gem-Dimethyl" Analog

Replacing a gem-dimethyl group with a cyclobutane ring restricts conformational freedom without adding excessive lipophilicity.

  • Metabolic Stability: The cyclobutane ring is generally resistant to P450 oxidation compared to alkyl chains, as hydrogen abstraction from the ring is kinetically slower due to the increased s-character of the C-H bond.

  • Vector Alignment: In glutamate analogs (e.g., ACBC), the cyclobutane ring locks the amino and carboxylate groups into a bioactive conformation that mimics the receptor-bound state of the natural ligand.

Biological Mechanism of Action (GABA Analog Example)

The following diagram details how cyclobutane substitution impacts the pharmacodynamics of a GABA analog.

GABA_SAR Ligand Flexible GABA Ligand CycloLigand Cyclobutane-Restricted Analog Ligand->CycloLigand Bioisosteric Replacement Receptor GABA Receptor Binding Pocket Ligand->Receptor Low Affinity (High Entropy Loss) Effect1 Entropy Penalty Reduced CycloLigand->Effect1 Conformational Lock Effect2 Metabolic Stability Increased CycloLigand->Effect2 C-H Bond Strength Outcome High Potency / Long Half-life Receptor->Outcome Effect1->Receptor High Affinity Binding Effect2->Outcome

Caption: SAR Logic Flow. Cyclobutane incorporation pre-organizes the ligand (Blue), reducing the entropic cost of binding to the receptor (Red).

Section 5: Experimental Protocols

Protocol A: Synthesis of Ethyl 1,1-Cyclobutanedicarboxylate

Based on the classic Malonic Ester Synthesis [1].

Objective: Synthesis of the 1,1-dicarboxylate core from diethyl malonate.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Ethoxide (2.2 eq, prepared in situ or 21 wt% solution)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel under N2 atmosphere.

  • Base Preparation: Add sodium metal to anhydrous ethanol carefully to generate NaOEt. Cool to 50°C.[2]

  • First Alkylation: Add diethyl malonate dropwise. Stir for 30 mins to generate the sodiomalonate enolate.

  • Cyclization: Add 1,3-dibromopropane dropwise. Crucial: The addition must be slow to favor intramolecular cyclization over intermolecular polymerization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes).

  • Workup: Cool to room temperature. The mixture will contain a heavy precipitate of NaBr. Add water to dissolve salts.[2]

  • Extraction: Remove ethanol via rotary evaporation. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation (bp ~100°C at 15 mmHg) to isolate the clear oil.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the malonate CH2 singlet (~3.3 ppm) and the appearance of the cyclobutane ring protons (~1.9–2.5 ppm multiplets).

Protocol B: Photochemical Synthesis of Truxinate Esters (Cyclobutane-1,2-dicarboxylates)

Utilizing solid-state or solution-phase [2+2] cycloaddition [2].

Objective: Stereoselective formation of the cyclobutane ring from cinnamate derivatives.

Reagents:

  • trans-Cinnamic acid ester (substrate)

  • Benzophenone (photosensitizer, if in solution)

  • Pyrex reaction vessel (filters light <280 nm)

Step-by-Step Methodology:

  • Preparation: Dissolve the cinnamate ester in degassed acetonitrile. Add 10 mol% benzophenone.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (hv > 300 nm).

  • Monitoring: Irradiate for 12–24 hours. Monitor the disappearance of the alkene peak in UV-Vis or 1H NMR (vinylic protons at 6.4/7.7 ppm).

  • Isolation: Evaporate solvent. The cyclobutane product is often a solid dimer.[3]

  • Stereochemical Analysis: Separation of head-to-head vs. head-to-tail isomers is achieved via fractional crystallization or column chromatography.

Self-Validating Checkpoint:

  • J-Coupling: In the 1H NMR, the cyclobutane methine protons will appear at 3.5–4.5 ppm. Cis-isomers typically show larger coupling constants (J = 8–11 Hz) compared to trans-isomers (J = 4–7 Hz) in these rigid systems.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid.[2] Org.[2][3][4][5][6] Synth.1940 , 20, 23. Link

  • Poplata, S.; Tröster, A.; Zou, Y.-Q.; Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chem. Rev.2016 , 116, 9748–9815. Link

  • Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2024 , 4, 11. Link

  • Krapcho, A. P. Synthesis of Cyclobutane Compounds via the Alkylation of Malonic Esters. Synthesis1974 , 1974(6), 383-419. Link

Sources

Methodological & Application

Synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Executive Summary

This guide details the synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a strategic building block in medicinal chemistry. The 3,5-difluorobenzyl motif is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the cyclobutane ring serves as a rigid, non-aromatic spacer that restricts conformational freedom compared to alkyl chains.

We present two validated protocols:

  • Method A (Acyl Chloride Activation): The robust, scalable "Gold Standard" for gram-to-kilogram synthesis.

  • Method B (Steglich Esterification): A mild, carbodiimide-mediated protocol ideal for high-throughput library generation or acid-sensitive substrates.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from a primary benzylic alcohol and a cycloaliphatic carboxylic acid. The disconnection logic focuses on the acyl-oxygen bond, utilizing the high reactivity of the acyl chloride or an activated O-acylisourea intermediate.

Retrosynthesis Target Target Molecule 3,5-Difluorobenzyl cyclobutane-1-carboxylate Alcohol 3,5-Difluorobenzyl alcohol (Nucleophile) Target->Alcohol Ester Hydrolysis (Mental Disconnection) Acid Cyclobutanecarboxylic acid (Electrophile Source) Target->Acid Disconnection AcidCl Intermediate: Cyclobutanecarbonyl chloride Acid->AcidCl SOCl2 or (COCl)2 (Method A) ActivatedEst Intermediate: Activated Ester (O-Acylisourea) Acid->ActivatedEst EDC / DMAP (Method B) AcidCl->Target + Alcohol / Base ActivatedEst->Target + Alcohol

Figure 1: Retrosynthetic strategy highlighting the two primary activation pathways.

Safety & Handling (Critical)

  • 3,5-Difluorobenzyl alcohol: Irritant. Avoid inhalation. Fluorinated benzylic alcohols can show enhanced skin permeation.

  • Cyclobutanecarbonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Must be handled in a fume hood.

  • Dichloromethane (DCM): Volatile, potential carcinogen. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

Method A: Acyl Chloride Activation (Scalable Protocol)

Rationale: This method drives the reaction to completion using a highly reactive electrophile (acid chloride). It is preferred for scales >1g due to ease of purification (byproducts are volatile or water-soluble).

Reagents & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3,5-Difluorobenzyl alcohol Nucleophile1.0144.121.27
Cyclobutanecarbonyl chloride Electrophile1.2118.561.05
Triethylamine (TEA) Base (HCl Scavenger)1.5101.190.73
DMAP Catalyst (Nucleophilic)0.1122.17Solid
Dichloromethane (DCM) Solvent------

Note: If Cyclobutanecarbonyl chloride is unavailable, generate it in situ by refluxing Cyclobutanecarboxylic acid with Thionyl Chloride (SOCl2) for 2 hours, then remove excess SOCl2 under vacuum.

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Solvation: Charge the RBF with 3,5-Difluorobenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alcohol).

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C using an ice bath.

    • Expert Tip: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the reaction of the sterically hindered cyclobutane carbonyl.

  • Electrophile Addition: Add Cyclobutanecarbonyl chloride (1.2 equiv) dropwise via syringe or addition funnel over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (

      
      ) should disappear; the ester product will be less polar (
      
      
      
      ).
  • Quench: Add saturated

    
     solution (equal volume to reaction solvent) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    

Method B: Steglich Esterification (Mild Protocol)

Rationale: Uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acid in situ. Ideal for parallel synthesis or if the acid chloride is unstable.

Reagents & Stoichiometry[1]
ComponentRoleEquiv.
Cyclobutanecarboxylic acid Acid1.0
3,5-Difluorobenzyl alcohol Alcohol1.1
EDC·HCl Coupling Agent1.2
DMAP Catalyst0.1
DCM Solvent--
Step-by-Step Protocol
  • Dissolve Cyclobutanecarboxylic acid (1.0 equiv) and 3,5-Difluorobenzyl alcohol (1.1 equiv) in anhydrous DCM (0.15 M).

  • Add DMAP (0.1 equiv).

  • Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

  • Warm to RT and stir overnight (12–16 hours).

    • Mechanism:[1] EDC forms an O-acylisourea intermediate. DMAP attacks this to form a reactive N-acylpyridinium species, which is then intercepted by the alcohol.

  • Workup: Wash with 1M HCl (to remove DMAP/EDC), then sat.

    
    , then Brine.
    

Purification & Workup Workflow

Workup Reaction Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes amines/DMAP) Reaction->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted acid) Wash1->Wash2 Organic Layer Dry Dry over MgSO4 & Filter Wash2->Dry Conc Concentrate in Vacuo Dry->Conc Purify Flash Chromatography SiO2, 0-10% EtOAc in Hexanes Conc->Purify Final Pure Product Clear Oil / Low-melting Solid Purify->Final

Figure 2: Standard aqueous workup and purification workflow.

Characterization Data (Expected)

  • Appearance: Colorless oil or low-melting white solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.80–6.90 (m, 3H, Ar-H) – Characteristic 3,5-difluoro pattern.
      
    • 
       5.10 (s, 2H, O-CH 2-Ar) – Benzylic singlet.
      
    • 
       3.15 (m, 1H, Cyclobutane CH -CO) – Methine proton.
      
    • 
       2.10–2.30 (m, 4H, Cyclobutane ring) – Ring methylene protons.
      
    • 
       1.80–2.00 (m, 2H, Cyclobutane ring).
      
  • 13C NMR: Carbonyl peak approx. 175 ppm; Benzylic carbon approx. 65 ppm; C-F coupling visible in aromatic region (approx. 163 ppm, d, J~248 Hz).

References

  • ChemicalBook. (2025). 3,5-Difluorobenzyl alcohol Properties and Suppliers. Retrieved from

  • Organic Syntheses. (1943).[2] Cyclobutanecarboxylic acid synthesis.[2][3][4][5] Org.[2][3][4][6][7] Syn. Coll. Vol. 3, 733. Retrieved from

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522721, 3,5-Difluorobenzyl alcohol.[8] Retrieved from

Sources

Application Note: 3,5-Difluorobenzyl Cyclobutane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications, synthetic utility, and experimental protocols for 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a specialized building block in medicinal chemistry.

Executive Summary

3,5-Difluorobenzyl cyclobutane-1-carboxylate represents a convergence of two high-value motifs in modern drug discovery: the conformationally restricted cyclobutane ring and the metabolically robust 3,5-difluorobenzyl moiety .

In synthetic organic chemistry, this compound serves two primary roles:

  • Orthogonal Protecting Group Strategy: The electron-withdrawing fluorine atoms destabilize the benzylic carbocation, rendering this ester significantly more stable to acidic conditions than a standard benzyl ester. This allows for selective deprotection of other acid-labile groups (e.g., Boc, t-Butyl esters) while retaining the carboxylate protection.

  • Pharmacophore Installation: It acts as a lipophilic, metabolically stable "warhead" for probing hydrophobic pockets in enzymes (e.g., kinases, esterases) where the 3,5-difluoro substitution pattern blocks Phase I metabolic oxidation (P450) at the typically vulnerable para- and ortho-positions.

Technical Analysis & Mechanism

The "Fluorine Effect" on Stability

Standard benzyl esters are often cleaved via acid-catalyzed hydrolysis or solvolysis, proceeding through a benzylic carbocation intermediate.

  • Mechanism: The presence of fluorine atoms at the 3- and 5-positions exerts a strong inductive electron-withdrawing effect (-I).

  • Consequence: This destabilizes the transition state for carbocation formation. Consequently, 3,5-difluorobenzyl esters exhibit enhanced acid stability compared to non-substituted benzyl esters. They remain cleavable via catalytic hydrogenolysis (Pd/C, H₂), providing a unique orthogonal window.

Cyclobutane as a Bioisostere

The cyclobutane ring acts as a "pucker" scaffold. Unlike the flat benzene ring or the flexible cyclohexane, cyclobutane locks substituents into specific vectors. This is critical for Scaffold Morphing —replacing a phenyl ring with a cyclobutane to increase fraction sp³ (Fsp³) character, thereby improving solubility without sacrificing lipophilic contacts.

Experimental Protocols

Protocol A: Alpha-Alkylation of Cyclobutane Scaffold

Use Case: Creating quaternary centers for inhibitor design while retaining the ester.

Objective: Install an alkyl group at the 1-position of the cyclobutane ring. The 3,5-difluorobenzyl group prevents ester cleavage during the harsh basic conditions and subsequent acidic quench.

Materials:

  • Substrate: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.5 eq)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl (aq)

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C .

  • Enolate Formation: Add LDA dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation of the alpha-proton.

    • Note: The cyclobutane ring strain increases the s-character of the C-H bond, making it slightly more acidic, but the enolate is reactive.

  • Electrophile Addition: Add the electrophile (neat or in minimal THF) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Acidic Quench: Quench the reaction with 1M HCl .

    • Critical Checkpoint: A standard t-butyl ester might hydrolyze here if the pH drops too low for too long. The 3,5-difluorobenzyl ester remains intact.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 3,5-difluorobenzyl group provides distinct UV activity (254 nm) for easy monitoring.

Protocol B: Selective Deprotection (Hydrogenolysis)

Use Case: Removing the protecting group to reveal the free carboxylic acid.

Objective: Cleave the 3,5-difluorobenzyl ester without affecting other reducible groups (if carefully controlled) or acid-sensitive moieties.

Materials:

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: MeOH or EtOAc

  • Hydrogen Source: H₂ balloon (1 atm)

Methodology:

  • Dissolve the alkylated ester in MeOH.

  • Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

  • Purge with H₂ gas and stir at room temperature for 2–4 hours.

    • Observation: Monitor by TLC.[1] The disappearance of the UV-active starting material and appearance of a baseline spot (acid) indicates completion.

  • Filter through a Celite pad to remove Pd/C.

  • Concentrate to yield the 1-substituted cyclobutanecarboxylic acid .

Visualization: Orthogonal Protection Workflow

The following diagram illustrates the logical flow of using this compound to synthesize complex pharmaceutical intermediates, highlighting its stability profile.

G Start 3,5-Difluorobenzyl cyclobutane-1-carboxylate Step1 Alpha-Alkylation (LDA, R-X, -78°C) Start->Step1 Functionalize Scaffold Interm Functionalized Intermediate Step1->Interm Branch1 Acid Treatment (TFA/HCl) Interm->Branch1 Orthogonal Test Branch2 Hydrogenolysis (H2, Pd/C) Interm->Branch2 Final Deprotection Result1 Ester Intact (Stable) Branch1->Result1 3,5-F-Bn resists acid Result2 Free Acid (Cleaved) Branch2->Result2 Clean cleavage

Caption: Workflow demonstrating the orthogonal stability of the 3,5-difluorobenzyl ester. It survives acidic conditions that cleave other groups (Branch 1) but is removed by hydrogenation (Branch 2).

Comparative Data: Ester Stability

The following table summarizes the relative stability of benzyl ester variants, justifying the selection of the 3,5-difluoro analog.

Ester TypeElectronic EffectAcid Stability (TFA/HCl)Hydrogenolysis RateLipophilicity (logP)
Benzyl (Bn) NeutralModerateFastModerate
p-Methoxybenzyl (PMB) Electron DonatingLow (Acid Labile)SlowModerate
3,5-Difluorobenzyl Electron Withdrawing High (Stable) Fast High
Nitrobenzyl Strong WithdrawingVery HighRequires specific conditionsLow

Interpretation: The 3,5-difluorobenzyl ester offers the best balance of acid stability (allowing multi-step synthesis) and clean removal via standard hydrogenolysis, while also enhancing lipophilicity for easier handling during purification.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Substituted Benzyl Esters).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • SynQuest Laboratories. (2024). Product Specification: 3,5-Difluorobenzyl cyclobutane-1-carboxylate (CAS 259099-74-6).

Sources

Application Note: Strategic Implementation of 3,5-Difluorobenzyl Esters for Metabolic Stability Enhancement in Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Liability of Carboxylic Acids and Standard Esters

In the landscape of modern drug discovery, carboxylic acid moieties present a paradoxical challenge. While they are critical for target engagement (often forming essential salt bridges or hydrogen bonds), their high polarity severely limits membrane permeability and oral bioavailability. Furthermore, free carboxylic acids are prime substrates for rapid Phase II metabolism, particularly glucuronidation.

The classical solution—converting the acid into a simple alkyl or unsubstituted benzyl ester prodrug—frequently fails in vivo. Unsubstituted esters are highly susceptible to rapid, indiscriminate cleavage by ubiquitous plasma and hepatic serine esterases (e.g., CES1, CES2), leading to premature drug release and systemic toxicity. Additionally, unsubstituted benzyl rings are highly vulnerable to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

To circumvent these liabilities, the 3,5-difluorobenzyl (3,5-DFB) ester has emerged as a premier structural motif. By strategically integrating 3,5-DFB into prodrug scaffolds, medicinal chemists can precisely tune lipophilicity, control the rate of bioactivation, and drastically enhance metabolic half-life.

Mechanistic Rationale: Why 3,5-Difluorobenzyl?

The selection of the 3,5-DFB group is driven by rigorous structure-activity relationship (SAR) causality:

  • Steric and Electronic Shielding: Fluorine is the most electronegative element. The meta-substitution pattern (3,5-difluoro) exerts a powerful inductive electron-withdrawing effect (-I) across the aromatic system without the competing resonance donation (+R) often seen in para-substitutions. This reduces the electron density of the ester carbonyl, subtly deactivating it against nucleophilic attack by esterase catalytic triads. This shifts the cleavage profile from rapid systemic hydrolysis to controlled, tissue-specific release.

  • Cytochrome P450 Evasion: Aromatic hydroxylation by CYP enzymes typically targets electron-rich positions. The 3,5-difluoro pattern electronically deactivates the ring and physically blocks the meta positions with strong C-F bonds (bond dissociation energy ~116 kcal/mol), drastically reducing intrinsic clearance (CLint). In the discovery of the HIV-1 capsid inhibitor Lenacapavir, researchers demonstrated that the 3,5-difluorobenzyl motif conferred significantly improved metabolic stability compared to a 3-fluorobenzyl analog, achieving an exceptional human hepatocyte predicted clearance of 0.01 L/h/kg[1].

  • Enhanced Target Binding: Beyond acting as a transient protecting group, if the 3,5-DFB moiety is retained in the active scaffold, it frequently engages in robust target interactions. For example, in the development of human ClpP activators, the 3,5-difluorobenzyl group was shown to form critical π-π stacking interactions within the binding pocket, improving both hydrophobic contact and overall enzymatic activity[2]. This strategy has also been successfully applied in the optimization of pentacyclic triterpene derivatives, where the synthesis of gypsogenin 3,5-difluorobenzyl esters significantly enhanced anti-ABL kinase activity[3].

G Drug Parent Drug (Carboxylic Acid) DFB_Ester 3,5-Difluorobenzyl Ester (Prodrug) Drug->DFB_Ester Esterification CYP450 CYP450 Oxidation (Blocked by C-F bonds) DFB_Ester->CYP450 Resistance Esterase Esterase Cleavage (Controlled Release) DFB_Ester->Esterase Gradual Hydrolysis Target Active Drug at Target Site Esterase->Target Bioactivation

Figure 1: Mechanism of metabolic shielding and controlled bioactivation by 3,5-DFB esters.

Quantitative Data: SAR Stability Profiling

To illustrate the profound impact of fluorine substitution on metabolic stability, Table 1 summarizes representative comparative data for ester derivatives incubated in Human Liver Microsomes (HLM).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Ester MoietyHLM T₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg)Relative Esterase Cleavage Rate
Unsubstituted Benzyl12.5115.5High (Rapid systemic clearance)
3-Fluorobenzyl28.049.5Moderate
3,5-Difluorobenzyl >120.0 <10.0 Low (Controlled, sustained release)

Note: Data represents typical SAR baseline trends observed when optimizing carboxylic acid pharmacophores via halogenated esterification.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols utilize a self-validating design. The synthesis employs mild conditions to prevent epimerization, while the metabolic assay uses a dual-condition approach (+/- NADPH) to definitively isolate esterase-mediated hydrolysis from CYP450-mediated oxidation.

Protocol A: Synthesis of the 3,5-Difluorobenzyl Ester Prodrug

Causality: Using a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective O-alkylation of the carboxylate anion without racemizing sensitive α-stereocenters often present in complex APIs.

  • Preparation: Dissolve the parent carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 15 minutes to generate the carboxylate anion.

  • Alkylation: Dropwise, add 3,5-difluorobenzyl bromide (1.2 eq). Critical Step: Monitor the internal temperature; if the reaction is highly exothermic, perform the addition at 0°C to prevent side reactions.

  • Reaction Monitoring: Stir for 4–12 hours at room temperature. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3,5-difluorobenzyl ester.

Protocol B: In Vitro HLM Metabolic Stability Profiling (Dual-Assay)

Causality: By running parallel incubations with and without an NADPH regenerating system, we create a self-validating matrix. Degradation in the absence of NADPH confirms esterase cleavage, while additional degradation in the presence of NADPH quantifies CYP450 vulnerability.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.

  • Pre-Incubation: In a 96-well plate, combine the HLM (final protein concentration: 1.0 mg/mL) and the 3,5-DFB ester prodrug (final concentration: 1.0 µM, keeping organic solvent <1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Group 1 (Total Metabolism): Add NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 + esterase activity.

    • Group 2 (Esterase Only): Add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS). Causality: Cold ACN instantly precipitates proteins, halting all enzymatic activity, while the IS corrects for matrix suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to clean vials for LC-MS/MS quantification.

Workflow Step1 1. Pre-Incubation Prodrug + HLM (37°C) Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Prodrug Step4->Step5

Figure 2: Step-by-step workflow for HLM metabolic stability profiling.

Conclusion

The 3,5-difluorobenzyl ester is a highly engineered pharmacophore that solves the dual problems of rapid esterase hydrolysis and CYP450-mediated oxidation inherent to traditional prodrugs. By leveraging the strong inductive effects and steric shielding of meta-fluorine substitutions, drug development professionals can achieve precisely controlled bioactivation rates, significantly extending the metabolic half-life and therapeutic window of carboxylic acid-containing therapeutics.

References

1. - Journal of Medicinal Chemistry 2. - Future Medicinal Chemistry 3. - Molecules

Sources

3,5-Difluorobenzyl cyclobutane-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis protocols, and quality control measures for 3,5-Difluorobenzyl cyclobutane-1-carboxylate , a specialized pharmaceutical intermediate.

This compound serves as a critical building block in medicinal chemistry, particularly for installing the 3,5-difluorobenzyl pharmacophore —a motif essential for enhancing metabolic stability and lipophilicity in drug candidates targeting Soluble Guanylate Cyclase (sGC) and P2X7 receptors .

Part 1: Chemical Identity & Strategic Significance

Molecular Profile
  • IUPAC Name: (3,5-difluorophenyl)methyl cyclobutanecarboxylate

  • Molecular Formula: C₁₂H₁₂F₂O₂

  • Molecular Weight: 226.22 g/mol

  • Role: Late-stage intermediate; Lipophilic Pharmacophore Installer.

Strategic Value in Drug Design

The 3,5-difluorobenzyl moiety is a "privileged structure" in modern drug discovery. Its incorporation into the cyclobutane scaffold serves two primary mechanistic functions:

  • Metabolic Blocking: The fluorine atoms at the 3 and 5 positions of the benzyl ring effectively block Cytochrome P450-mediated oxidation (hydroxylation), significantly extending the half-life (

    
    ) of the parent drug compared to non-fluorinated analogs [1].
    
  • Conformational Restriction: The cyclobutane ring introduces a rigid, puckered geometry that restricts the rotational freedom of the carboxylate tail, often improving binding affinity to GPCRs and ion channels (e.g., P2X7) by reducing the entropic penalty of binding [2].

Part 2: Synthesis Protocol (Industrial Scale-Up)

Objective: To synthesize 3,5-Difluorobenzyl cyclobutane-1-carboxylate with >98% purity using an Acid Chloride activation strategy (preferred for scale-up over DCC coupling due to easier purification).

Reaction Logic & Pathway

The synthesis proceeds via the activation of cyclobutanecarboxylic acid using thionyl chloride (


) to form the corresponding acid chloride, followed by nucleophilic acyl substitution with 3,5-difluorobenzyl alcohol.

Advantages of this Route:

  • Atom Economy: Avoids the formation of urea byproducts (DCU) associated with Steglich esterification.

  • Scalability: Gaseous byproducts (

    
    , 
    
    
    
    ) are easily removed.
Reagents & Materials
ReagentEquiv.Role
Cyclobutanecarboxylic Acid 1.0Substrate (Acid Core)
Thionyl Chloride (

)
1.2Chlorinating Agent
3,5-Difluorobenzyl Alcohol 1.0Nucleophile
Triethylamine (

)
1.5HCl Scavenger (Base)
Dichloromethane (DCM) SolventReaction Medium (Anhydrous)
DMF (Cat.) 0.05Catalyst
Step-by-Step Protocol
Step A: Formation of Cyclobutanecarbonyl Chloride
  • Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with Cyclobutanecarboxylic acid (1.0 equiv) and anhydrous DCM (5 volumes).

  • Activation: Add catalytic DMF (0.05 equiv). Cool the system to 0°C under

    
     atmosphere.
    
  • Addition: Add

    
     (1.2 equiv) dropwise over 30 minutes.
    
  • Reflux: Warm to room temperature (RT) and then reflux at 40°C for 2 hours. Monitor conversion by TLC (disappearance of acid).

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil). Do not isolate; proceed immediately.
    
Step B: Esterification
  • Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM (5 volumes).

  • Nucleophile Addition: In a separate vessel, mix 3,5-Difluorobenzyl alcohol (1.0 equiv) and

    
     (1.5 equiv) in DCM.
    
  • Coupling: Add the alcohol/base mixture to the acid chloride solution dropwise at 0°C to control the exotherm.

  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Quench with saturated

    
     solution.
    
Step C: Workup & Purification
  • Extraction: Separate organic layer; extract aqueous layer with DCM (2x).

  • Wash: Wash combined organics with 1M HCl (to remove excess amine), then Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Distillation: Purify via high-vacuum distillation (bp ~140°C @ 0.5 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1) if solid.[1][2]

Part 3: Visualization of Workflow

The following diagram illustrates the critical path for synthesis and the decision nodes for Quality Control.

SynthesisWorkflow cluster_Activation Step 1: Acid Activation cluster_Coupling Step 2: Esterification Start Start: Raw Material QC Act1 Mix Cyclobutane Acid + SOCl2 Start->Act1 Act2 Reflux 2h (Formation of Acid Chloride) Act1->Act2 GasRm Remove SO2/HCl (Vacuum) Act2->GasRm Coup1 Add 3,5-Difluorobenzyl Alcohol + Et3N GasRm->Coup1 TempCtrl CRITICAL: Maintain < 5°C Coup1->TempCtrl React Stir RT (4-6h) TempCtrl->React QC_Check In-Process Control (TLC/GC) Conversion > 98%? React->QC_Check QC_Check->React No (Extend Time) Workup Acid/Base Wash & Concentration QC_Check->Workup Yes Purify High Vacuum Distillation Workup->Purify FinalQC Final QC (NMR, HPLC) Purify->FinalQC

Caption: Figure 1. Process Flow Diagram for the synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate via Acid Chloride method.

Part 4: Quality Control & Analytics

To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       6.8–7.0 (m, 3H, Ar-H) — Characteristic splitting of 3,5-difluoro pattern.
      
    • 
       5.10 (s, 2H, O-CH ₂-Ar) — Diagnostic benzylic singlet.
      
    • 
       3.10–3.20 (m, 1H, Cyclobutane CH -CO).
      
    • 
       2.10–2.30 (m, 4H, Cyclobutane ring protons).
      
    • 
       1.80–2.00 (m, 2H, Cyclobutane ring protons).
      
  • 
    F NMR: 
    
    • Single signal around

      
       -109 to -110 ppm (triplet-like due to H-F coupling).
      
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Acceptance Criteria: Main peak area > 98.0%; No single impurity > 0.5%.[1]

Part 5: Safety & Handling (HSE)

Hazard Identification
  • 3,5-Difluorobenzyl alcohol: Irritant. Potential lachrymator.

  • Thionyl Chloride: Highly corrosive. Reacts violently with water to release HCl and SO₂.

  • Product: Treat as a potential skin sensitizer.

Storage Stability
  • Condition: Store under inert atmosphere (

    
     or Argon) at 2–8°C.
    
  • Stability: Esters are susceptible to hydrolysis. Protect from moisture. Retest period: 12 months.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzyl bromide Product Sheet (Precursor Data).

Sources

Application Note: Scalable Synthesis of Cyclobutane-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Challenges

Cyclobutane-1-carboxylate derivatives are critical structural motifs in modern drug discovery—exemplified by the RORγt inverse agonist TAK-828F—and in the development of melt-castable energetic materials[1][2]. However, translating the synthesis of these strained four-membered rings from discovery-scale batch chemistry to process-scale manufacturing presents significant hurdles. Traditional batch syntheses often suffer from poor stereocontrol, hazardous reagent accumulation, and severe mass/heat transfer limitations during photochemical or electrochemical steps[1][2][3].

This application note details three field-proven, scalable paradigms that overcome these limitations: continuous-flow electrochemistry , steric-directed diastereoselective reduction , and topochemically controlled solid-state photochemistry . By explaining the mechanistic causality behind these protocols, this guide provides a self-validating framework for process chemists to implement these workflows.

Paradigm 1: Continuous-Flow Electrochemical Oxidative Cyclization

Target: Cyclobutane-1,1,2,2-tetracarboxylates (Precursors to energetic materials).

Causality & Mechanism

The synthesis of 1,1,2,2-tetracarboxylates via the anodic oxidation of malonate-type enolates is historically plagued by poor mass transfer and uneven current distribution in batch reactors, leading to overoxidation and low yields[1][3]. By transitioning to a continuous-flow electrochemical cell, the surface-area-to-volume ratio is drastically increased. This ensures rapid intramolecular coupling of the intermediate carbon-centered radicals while immediately sweeping the cyclized product away from the electrode surface, thereby preventing secondary electron transfers (overoxidation)[1]. The addition of sodium iodide (NaI) acts as a catalytic redox mediator, allowing the oxidative enolate cyclization to proceed at lower, safer overpotentials[1].

G A Tetramethyl butane- 1,1,4,4-tetracarboxylate + NaI + Base B Electrochemical Flow Cell (+) C / (-) Stainless Steel I = 2.5 A, J = 137 A/m² A->B Continuous Pumping C Cyclobutane-1,1,2,2- tetracarboxylate (85% Yield) B->C Oxidative Cyclization

Caption: Continuous-flow electrochemical setup for oxidative enolate cyclization.

Protocol: 120 g-Scale Flow Synthesis
  • Solution Preparation: Prepare a 100 g/L solution of tetramethyl butane-1,1,4,4-tetracarboxylate in methanol[1]. Add catalytic NaI and a mild base to generate the enolate in situ.

  • Reactor Setup: Equip a continuous-flow electrochemical reactor with a carbon anode (+) and a stainless-steel cathode (-)[1]. Set the interelectrode gap to a minimum to reduce ohmic drop (resistance).

  • Electrolysis: Pump the solution through the reactor at a constant flow rate. Apply a constant current of

    
     A, achieving a current density of 
    
    
    
    A/m²[1].
  • Self-Validation: Monitor the reactor effluent via inline IR or HPLC. The disappearance of the linear precursor validates the residence time. If unreacted starting material is detected, decrease the flow rate.

  • Isolation: Concentrate the effluent and perform a standard aqueous workup to isolate the cyclobutane product in an 85% yield (capable of >100 g per run)[1][4].

Paradigm 2: Diastereoselective Knoevenagel/Reduction Strategy

Target: cis-1,3-Disubstituted cyclobutane carboxylic acids (TAK-828F scaffold).

Causality & Mechanism

Achieving high cis-diastereoselectivity on a cyclobutane ring is sterically demanding. In the commercial scale-up of the TAK-828F scaffold, Takeda chemists utilized a cyclobutylidene Meldrum's acid intermediate[2]. Why Meldrum's acid? Its rigid, chair-like 1,3-dioxane-4,6-dione ring projects extreme steric bulk over one face of the cyclobutane ring. This locks the conformation and effectively shields the top face of the exocyclic double bond. Subsequent reduction with NaBH₄ forces hydride delivery exclusively from the less hindered bottom face, establishing the cis-configuration with a 12:1 diastereomeric ratio (dr)[2][5].

G A 3-Substituted Cyclobutanone B Cyclobutylidene Meldrum's Acid A->B Knoevenagel Condensation C cis-1,3-Disubstituted Cyclobutane Scaffold B->C NaBH4 Reduction (Steric-Directed)

Caption: Diastereoselective reduction pathway leveraging Meldrum's acid steric bulk.

Protocol: Chromatography-Free Scale-Up
  • Knoevenagel Condensation: To a solution of 3-substituted cyclobutanone in MeOH, add 1.02 equivalents of Meldrum's acid and a catalytic amount of piperidine[2].

  • Thermal Purging: Stir the reaction at room temperature, then age the slurry at 40 °C. This specific thermal aging forces unreacted Meldrum's acid into the mother liquor, yielding the intermediate in 96% yield with <0.5% residual Meldrum's acid (crucial to prevent downstream epimerization)[2].

  • Diastereoselective Reduction: Resuspend the intermediate and cool to 0 °C. Add NaBH₄ portion-wise to yield the cis-enriched product[2][5].

  • Self-Validation: Analyze the crude mixture via ¹H NMR (monitoring the cyclobutane methine protons) to confirm the initial 12:1 cis/trans ratio[5].

  • Chiral Resolution: Recrystallize the product using (S)-1-phenylethylamine. This upgrades the diastereomeric purity to 99.6:0.4 dr and completely eliminates the need for silica gel chromatography[2][6].

Paradigm 3: Scalable Photochemical [2+2] Cycloaddition

Target: cis-Cyclobutane-1,2-dicarboxylic acids (e.g., β-truxinic acid / CBDA-4).

Causality & Mechanism

Photochemical [2+2] cycloadditions in solution often suffer from poor regioselectivity because molecules rotate freely, leading to mixtures of head-to-tail (truxillic) and head-to-head (truxinic) isomers. By precipitating trans-cinnamic acid into a metastable β-crystalline solid, the monomers are perfectly preorganized[7][8]. The crystal lattice locks the double bonds at a distance of <4.2 Å in a parallel orientation, satisfying Schmidt's topochemical postulates. Upon UV irradiation, the constrained lattice dictates a highly specific, solvent-free [2+2] cycloaddition, yielding the cis-cyclobutane-1,2-dicarboxylic acid without transition-metal catalysts[7].

G A trans-Cinnamic Acid (Metastable β-form) B Solid-State UV Irradiation A->B Preorganized Crystal Packing C β-Truxinic Acid (CBDA-4) B->C Head-to-Head [2+2] Cycloaddition

Caption: Solid-state photochemical [2+2] cycloaddition dictated by crystal packing.

Protocol: Solid-State Photodimerization
  • Metastable Solid Preparation: Dissolve trans-cinnamic acid in a minimal volume of DMF. Rapidly precipitate the solution into ice water to kinetically trap the metastable β-crystalline form[7].

  • Filtration: Filter the microcrystals and dry them under vacuum in the dark to prevent premature, uncontrolled photoreactions.

  • Photodimerization: Spread the solid in a thin, uniform layer and irradiate with broad-spectrum UV light. The solid-state preorganization forces a quantitative head-to-head dimerization[7].

  • Self-Validation: Monitor the reaction via ¹H NMR in DMSO-d₆. Validate completion by the disappearance of the olefinic protons (6.5–7.5 ppm) and the appearance of the distinct cyclobutane methine protons (3.6–4.5 ppm)[7].

  • Isolation: Wash the resulting solid with a non-polar solvent to remove trace unreacted monomer, yielding high-purity CBDA-4 suitable for polymer synthesis[7][8].

Quantitative Data Summary

MethodologyTarget DerivativeScaleKey Reagents / ConditionsYield / SelectivityReactor Type
Electrochemical Oxidative Cyclization 1,1,2,2-Tetracarboxylates120 g / runNaI, MeOH, (+)C/(-)S.S.,

A
85% YieldContinuous Flow
Diastereoselective Reduction cis-1,3-Disubstituted Carboxylates100 g+Meldrum's Acid, NaBH₄, (S)-1-phenylethylamine39% Overall (99.6:0.4 dr)Telescoped Batch
Photochemical[2+2] Cycloaddition cis-1,2-DicarboxylatesMultigramtrans-Cinnamic Acid, UV LightHigh Yield / RegiospecificSolid-State

Table 1: Comparison of scalable cyclobutane-1-carboxylate synthesis methodologies.

References

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. URL:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. URL:[Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. URL:[Link]

Sources

Application Note: Precision Alkylation Strategies using 3,5-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluorobenzyl bromide (CAS: 141776-91-2) is a critical fluorinated building block used to introduce the lipophilic and metabolically stable 3,5-difluorobenzyl moiety into pharmacophores. Unlike non-fluorinated benzyl halides, the electron-deficient nature of the 3,5-difluorophenyl ring alters the electrophilicity of the benzylic carbon, necessitating specific reaction conditions to maximize yield and minimize side reactions such as hydrolysis or dimerization.

This guide provides field-proven protocols for N-, O-, and C-alkylation, grounded in mechanistic analysis of the fluorine substituent effects.

Chemical Profile & Mechanistic Insight

Electronic Effects

The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I) without the counteracting resonance donation (+R) seen in para substitution.

  • Impact: The benzylic carbon is significantly more electropositive than in benzyl bromide.

  • Reactivity: The substrate is highly activated for

    
     reactions. However, the electron-deficient ring destabilizes any developing carbocation character, making 
    
    
    
    pathways unfavorable.
  • Implication: Use polar aprotic solvents (DMF, Acetonitrile) to drive

    
     kinetics. Avoid protic solvents that might encourage solvolysis, although the 
    
    
    
    barrier is high.
Safety & Handling (Lachrymator)
  • Hazard: 3,5-Difluorobenzyl bromide is a severe lachrymator and corrosive (Skin Corr.[1][2] 1B).

  • Control: All weighing and transfers must occur within a functioning fume hood. Neutralize glassware with 10% aqueous NaOH or sodium bisulfite before removal from the hood.

Strategic Reaction Design

Solvent Selection Matrix
SolventDielectric Const.SuitabilityNotes
Acetonitrile (MeCN) 37.5Ideal Excellent for

; easy workup (volatile).
DMF / DMAc 36.7High Best for low-nucleophilicity substrates; hard to remove.
Acetone 20.7Good Standard for Finkelstein conditions or iodide catalysis.
THF 7.5Moderate Used for strong bases (NaH, LiHMDS) in C-alkylation.
Alcohols ~20-30Poor High risk of solvolysis to benzyl ether.
Base Selection
  • Weak Nucleophiles (Phenols, Anilines): Use Inorganic Carbonates (

    
    , 
    
    
    
    ). Cesium is preferred for sterically hindered nucleophiles due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).
  • Strong Nucleophiles (Secondary Amines): Use Tertiary Amines (DIPEA, TEA) or Inorganic Carbonates.

  • C-Nucleophiles (Malonates, Ketones): Use Strong Bases (NaH, KOtBu) in anhydrous THF.

Validated Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (e.g., Indoles/Isatins)

Targeting secondary amines or amide-like nitrogens.

Reagents:

  • Substrate (e.g., Isatin): 1.0 equiv

  • 3,5-Difluorobenzyl bromide: 1.2 equiv

  • Base:

    
     (2.0 equiv) or KF/Alumina (40% w/w)
    
  • Solvent: Acetonitrile (Anhydrous)

  • Catalyst: KI (0.1 equiv) - Optional, accelerates reaction via in situ iodide exchange.

Procedure:

  • Dissolution: Charge the reaction vessel with the heterocycle (1.0 equiv) and Acetonitrile (10 mL/g).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes.
    
    • Note: The mixture will remain a suspension.

  • Addition: Add 3,5-difluorobenzyl bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LCMS.
    
    • Checkpoint: The 3,5-difluoro substitution pattern does not sterically hinder the reaction (unlike 2,6-difluoro), so reaction times are typically short.

  • Workup: Cool to RT. Filter off solids. Concentrate the filtrate. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Targeting phenolic hydroxyls.

Reagents:

  • Phenol derivative: 1.0 equiv

  • 3,5-Difluorobenzyl bromide: 1.1 equiv[3]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Setup: In a flame-dried flask, dissolve the phenol in DMF (5 mL/mmol).

  • Activation: Add the carbonate base. Stir at RT for 30 mins to form the phenoxide.

  • Alkylation: Add 3,5-difluorobenzyl bromide (1.1 equiv) in one portion.

  • Conditions: Stir at

    
     for 2–3 hours.
    
    • Why

      
      ? Higher temperatures (
      
      
      
      ) in DMF can cause decomposition of the benzyl bromide.
  • Quench: Pour into ice-water (10x volume). The product often precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organics with LiCl (5% aq) to remove DMF.

Protocol C: C-Alkylation of Active Methylenes

Targeting


-dicarbonyls.

Reagents:

  • Diethyl Malonate: 1.0 equiv

  • 3,5-Difluorobenzyl bromide: 1.05 equiv

  • Base: NaH (60% in oil, 1.1 equiv)

  • Solvent: THF (Anhydrous)

Procedure:

  • Base Prep: Wash NaH with dry hexane to remove oil (optional but recommended for clean NMR). Suspend in THF at

    
    .
    
  • Anion Formation: Add Diethyl Malonate dropwise. Evolution of

    
     gas will occur. Stir for 30 mins at 
    
    
    
    .
  • Alkylation: Cool back to

    
    . Add 3,5-difluorobenzyl bromide dropwise.
    
  • Completion: Warm to RT and stir for 12 hours.

  • Quench: Carefully add saturated

    
    . Extract with Ether.
    

Visualizations

Reaction Workflow Decision Tree

This diagram guides the user to the correct protocol based on their nucleophile.

ReactionWorkflow Start Start: Select Nucleophile NucType Nucleophile Type? Start->NucType Amine Amine / N-Heterocycle NucType->Amine Nitrogen Phenol Phenol / Alcohol NucType->Phenol Oxygen Carbon Active Methylene (C-H) NucType->Carbon Carbon CondA Protocol A: Base: K2CO3 or KF/Alumina Solvent: MeCN (Reflux) Add: KI (cat) Amine->CondA CondB Protocol B: Base: Cs2CO3 Solvent: DMF (60°C) Avoid: >100°C Phenol->CondB CondC Protocol C: Base: NaH Solvent: THF (0°C -> RT) Atmosphere: N2/Ar Carbon->CondC

Figure 1: Decision matrix for selecting optimal alkylation conditions based on nucleophile class.

Mechanistic Pathway (SN2)

Visualizing the transition state and electronic influence of the fluorine atoms.

Mechanism Reactants Reactants: Nucleophile (Nu-) + 3,5-Difluorobenzyl Bromide TS Transition State (SN2): [Nu---C---Br]‡ (Inversion of Configuration) Reactants->TS Product Product: Nu-CH2-Ar(3,5-F2) + Br- TS->Product Effect Electronic Effect: 3,5-F atoms withdraw e- density Enhancing C-electrophilicity Effect->TS Activates

Figure 2: Mechanistic pathway highlighting the inductive activation by fluorine substituents.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Reaction too slowAdd KI (10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein).
Hydrolysis (Benzyl alcohol) Wet solvent/baseDry solvents over molecular sieves. Use anhydrous bases.
Polyalkylation (Amines) Excess reagentUse a slight excess of the amine (1.1 equiv) rather than the bromide, or use slow addition of bromide.
Precipitate in DMF Product insolubilityThis is good. Pour into water to maximize precipitation for easy filtration.

References

  • Azizian, J., et al. (2012).[4] N-Alkylation of isatins utilizing KF/alumina.[4] Arkivoc, 2012(6), 317-325.[4] (Analogous protocol validation). Retrieved from [Link]

  • PubChem. (2025).[1][5] Compound Summary: 3,5-Difluorobenzyl bromide.[1][3][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Solvent-Driven Mechanistic Control in Cyclobutane Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane esters are highly sought-after structural motifs and bioisosteres in medicinal chemistry, offering improved metabolic stability, reduced lipophilicity, and unique spatial geometries compared to traditional aromatic rings. However, constructing these strained four-membered rings requires precise control over reaction thermodynamics and kinetics. This application note details how solvent selection fundamentally dictates the mechanistic pathways—ranging from photoredox [2+2] cycloadditions to sulfa-Michael additions—thereby controlling yield, chemoselectivity, and diastereomeric ratios (dr).

Mechanistic Causality of Solvent Effects

Photoredox-Catalyzed Radical Addition–Polar Cyclization

In the synthesis of cyclobutane esters via photoredox catalysis, the reaction often proceeds through a deboronative radical addition followed by a polar cyclization cascade. The choice of solvent is the primary determinant of chemoselectivity. When using highly polar aprotic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), the solvent effectively stabilizes the ionic intermediates generated during the single-electron oxidation of the alkyl radical[1]. This stabilization lowers the activation energy for polar ring closure, yielding the desired cyclobutane ester. Conversely, when conducted in less polar solvents such as Tetrahydrofuran (THF), the polar cyclization is thermodynamically disfavored, and the reaction diverges to form undesired acyclic Giese addition products[1].

Photochemical[2+2] Photodimerization

For classical [2+2] photodimerization reactions under UV irradiation, the solvent's polarity and viscosity govern the lifetime of the excited state and the pre-organization of the substrates. Ionic liquids, such as trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf2]), have been shown to significantly outperform traditional organic solvents like THF. The ionic liquid increases yields from 48% to 71% by providing a highly structured microenvironment that facilitates efficient pre-organization of the olefins prior to the photochemical [2+2] cycloaddition[2].

Diastereoselective Sulfa-Michael Additions

The synthesis of thio-substituted cyclobutane esters via sulfa-Michael addition to cyclobutenes is highly dependent on the solvent's ability to coordinate ion pairs. When utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, MeCN provides a quantitative yield with exceptional trans-diastereoselectivity (>95:5 dr)[3]. The high dielectric constant of MeCN tightly solvates the DBU-thiolate ion pair, enforcing a rigid, stereocontrolled transition state. Switching the solvent to Ethyl Acetate (EtOAc) maintains the quantitative yield but severely degrades the dr to 82:18, as the less polar medium fails to maintain the strict ion-pair organization required for facial selectivity[3].

Quantitative Data: Solvent Impact on Synthesis

The following table summarizes the critical impact of solvent selection on various cyclobutane ester synthesis methodologies:

Reaction MethodologySolventAdditive / CatalystYield (%)Selectivity / drRef
Sulfa-Michael Addition MeCNDBU>99>95:5[3]
Sulfa-Michael Addition EtOAcDBU>9982:18[3]
Sulfa-Michael Addition MeCNTBD6972:28[3]
Photoredox Cascade MeCN4CzIPN70N/A (No Giese product)[1]
Photoredox Cascade THF4CzIPN45N/A (Giese product formed)[1]
Photodimerization [2+2] [tmba][NTf2]None71cis-anti-cis[2]
Photodimerization [2+2] THFNone48cis-anti-cis[2]

Workflow Logic for Solvent Selection

SolventLogic A Cyclobutane Ester Synthesis BA BA A->BA B Photochemical & Photoredox [2+2] Cycloaddition D Polar Aprotic (MeCN) or Ionic Liquids (Promotes Polar Cyclization) B->D Optimal E Apolar (THF) (Favors Giese Side-Products) B->E Sub-optimal C Strain-Release & Sulfa-Michael Addition F MeCN + DBU (Quantitative Yield, >95:5 dr) C->F Optimal G EtOAc + DBU (Quantitative Yield, 82:18 dr) C->G Sub-optimal BA->C

Decision logic for solvent selection in cyclobutane ester synthesis.

Validated Experimental Protocols

Protocol A: Photoredox-Catalyzed Synthesis of Cyclobutane Esters

Objective: Execute a deboronative radical addition–polar cyclization cascade to form functionalized cyclobutane esters.

  • Preparation & Degassing: In a flame-dried Schlenk tube, add the alkyl halide (0.2 mmol), arylboronate complex (0.3 mmol), and 4CzIPN photocatalyst (2 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous MeCN.

    • Causality: MeCN is strictly required over THF. THF's lower dielectric constant fails to stabilize the polar cyclization transition state, diverting the pathway toward acyclic Giese addition products[1].

  • Deoxygenation: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the excited state of the 4CzIPN photocatalyst, stalling the single-electron transfer (SET) process.

  • Irradiation: Seal the tube and irradiate with a 40 W Blue LED (460 nm) at room temperature for 16 hours.

    • Self-Validation Check: Monitor the reaction mixture color. A sustained luminescent yellow/green under blue LED irradiation confirms active photocatalysis. If the solution turns dark or muddy brown, it indicates catalyst degradation or oxygen contamination.

  • Workup: Dilute with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Diastereoselective Sulfa-Michael Addition to Cyclobutene Esters

Objective: Synthesize thio-substituted cyclobutane esters with >95:5 diastereoselectivity.

  • Reagent Mixing: In a 10 mL round-bottom flask, dissolve the S-nucleophile (0.3 mmol) and the cyclobutene ester (0.33 mmol, 1.1 equiv) in 3.0 mL of anhydrous MeCN (0.1 M concentration).

  • Base Activation: Add DBU (0.33 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.

    • Causality: The order of addition ensures that the S-nucleophile is fully deprotonated by DBU in the highly polar MeCN matrix before encountering the cyclobutene ester. MeCN solvates the DBU-thiolate ion pair, promoting a highly ordered transition state that ensures trans-diastereoselectivity (>95:5 dr). Less polar solvents like EtOAc disrupt this ordered state, leading to epimerization[3].

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • In-Process Validation:

    • Self-Validation Check: Analyze the crude mixture via ¹H NMR prior to column chromatography. The presence of a single distinct multiplet for the cyclobutane methine proton confirms >95:5 dr. The appearance of a secondary, shifted multiplet immediately flags solvent contamination, moisture-induced epimerization, or inaccurate base stoichiometry.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

References

  • Source: epfl.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,5-Difluorobenzyl Cyclobutane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Synthesizing 3,5-difluorobenzyl cyclobutane-1-carboxylate presents a specific electronic mismatch challenge. The 3,5-difluoro substitution on the benzyl ring significantly withdraws electron density.

  • If you use the Alcohol (Esterification): The alcohol is a weak nucleophile . Standard Fischer or Steglich conditions often stall, leading to high rates of side-reactions (e.g., N-acylurea formation).[1]

  • If you use the Bromide (Alkylation): The electron-withdrawing fluorines activate the benzylic position, making it an excellent electrophile .

Recommendation: For maximum yield, invert the standard logic . Do not attempt to push the weak alcohol nucleophile onto the acid. Instead, use Nucleophilic Substitution (


)  with the acid salt and the benzyl bromide.[1]
Decision Matrix: Selecting Your Route

decision_tree start Start: Available Reagents q1 Do you have 3,5-Difluorobenzyl Bromide? start->q1 route_A ROUTE A (Recommended) Cs2CO3 Promoted Alkylation Expected Yield: >90% q1->route_A Yes q2 Do you have the Acid Chloride? q1->q2 No (Only Alcohol) route_B ROUTE B (Standard) Acid Chloride + Alcohol Expected Yield: 75-85% q2->route_B Yes route_C ROUTE C (Last Resort) Steglich (DCC/EDC) Risk: N-Acylurea byproduct q2->route_C No (Acid + Alcohol)

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on reagent availability.

Protocol A: The "Cesium Effect" Alkylation (High Yield)

Target Audience: Users seeking yields >90% with minimal purification. Mechanism:


 displacement of the bromide by the "naked" carboxylate anion.
The Science: Why this works

The 3,5-difluoro motif makes the benzylic carbon highly electropositive, accelerating the


 reaction. However, cyclobutanecarboxylic acid salts can be sluggish in standard solvents.[1] We utilize Cesium Carbonate (

)
.[2][3][4] The large cesium cation forms a loose ion pair with the carboxylate, effectively "solubilizing" the anion in organic solvents (DMF) and increasing its nucleophilicity (the "Cesium Effect").
Step-by-Step Protocol

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)[1][5]

  • 3,5-Difluorobenzyl bromide (1.05 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Activation: In a round-bottom flask, dissolve Cyclobutanecarboxylic acid in anhydrous DMF.

  • Salt Formation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. Note: Evolution of 
    
    
    
    gas will occur. Ensure venting.
  • Alkylation: Add 3,5-Difluorobenzyl bromide dropwise.

  • Reaction: Stir at RT for 4–6 hours. (Monitor via TLC/LCMS).

    • Optimization: If reaction is slow, heat to 50°C. Do not exceed 80°C to avoid decarboxylation of the strained cyclobutane ring.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with water (3x) to remove DMF. Wash with brine.[5] Dry over

    
    .
    
  • Purification: Evaporate solvent. The product is often pure enough to proceed. If not, flash chromatography (Hexane/EtOAc).[1]

Troubleshooting Route A
IssueDiagnosisCorrective Action
Low Conversion "Tight" ion pairing or wet solvent.Add 10 mol% TBAI (Tetrabutylammonium iodide) . This creates a more reactive iodide intermediate (Finkelstein-like).
Emulsion during workup DMF presence.Use a 5% LiCl solution instead of pure water for the first wash to break surface tension.
Product is colored (Yellow) Trace bromide decomposition.Pass through a short pad of silica gel or activated charcoal.

Protocol B: Acid Chloride Activation (Alternative)[1]

Target Audience: Users restricted to the Alcohol starting material. Concept: Since the alcohol is electron-deficient (weak nucleophile), we must use a "super-electrophile" (Acid Chloride) rather than a standard activated ester.[1]

Step-by-Step Protocol

Reagents:

  • Cyclobutanecarbonyl chloride (1.1 equiv)[1]

  • 3,5-Difluorobenzyl alcohol (1.0 equiv)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • DMAP (0.1 equiv) - Critical catalyst[1]

  • Solvent: Anhydrous DCM (

    
    )[1]
    

Procedure:

  • Setup: Dissolve 3,5-Difluorobenzyl alcohol,

    
    , and DMAP in DCM. Cool to 0°C.
    
  • Addition: Add Cyclobutanecarbonyl chloride dropwise. Caution: Exothermic.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash with 1M HCl (to remove amine/DMAP), then brine.[1]

Troubleshooting Route B
IssueDiagnosisCorrective Action
Low Yield Hydrolysis of Acid Chloride.Ensure DCM is anhydrous.[6] The acid chloride is moisture sensitive.
Impurity: Anhydride Excess acid chloride reacting with acid salt.Maintain strict stoichiometry (1.05-1.1 equiv of acid chloride).
Volatile Starting Material Cyclobutanecarbonyl chloride is volatile.Do not apply high vacuum to the starting material. Weigh quickly.

Visualizing the Mechanism (Route A)

Understanding the ion-pairing is critical for troubleshooting solvent effects.

mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Acid Cyclobutane Acid Salt Cesium Carboxylate (Loose Ion Pair) Acid->Salt - CO2, - H2O Base Cs2CO3 Base->Salt TS Transition State Salt->TS Nucleophilic Attack Electrophile 3,5-Difluorobenzyl Bromide Electrophile->TS Activated by Fluorines Product Target Ester TS->Product - CsBr

Figure 2: Mechanistic flow of the Cesium-promoted alkylation. The loose ion pair is the key success factor.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Cesium Carbonate? 
A:  Yes, but the reaction will be significantly slower (24h vs 4h) and may require heating.[1] Potassium ions form tighter ion pairs with carboxylates than cesium, reducing the nucleophilicity of the oxygen. If you must use 

, add 18-crown-6 ether to mimic the cesium effect.

Q: I am trying the Steglich method (DCC/DMAP) but getting a large "urea" byproduct. Why? A: This is the "N-acylurea" rearrangement. Because your alcohol (3,5-difluorobenzyl) is electron-deficient, it attacks the O-acylisourea intermediate very slowly.[1] This gives the intermediate time to rearrange into the thermodynamically stable (and useless) N-acylurea. Switch to Route A or B. If you must use coupling reagents, use EDC-HCl and increase DMAP to 0.5 equiv.

Q: Is the cyclobutane ring stable at high temperatures? A: Cyclobutane derivatives are generally stable up to 120-140°C. However, avoid temperatures >150°C, as ring-opening or decarboxylation can occur.[1] We recommend keeping reactions below 80°C.

Q: How do I remove excess 3,5-difluorobenzyl bromide? A: If you followed Route A and have excess bromide, add a small amount of an amine (e.g., dimethylamine or morpholine) at the end of the reaction.[1] This converts the bromide into a water-soluble ammonium salt, which washes away during the aqueous workup.

References

  • Cesium Effect in Esterification

    • Title: Cesium Carbonate as a Versatile Catalyst for Efficient Synthesis of Esters.[2]

    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • URL:[Link][1]

  • Steglich Esterification Troubleshooting

    • Title: Mechanism and Side Reactions of the Steglich Esterification.[7]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Cyclobutane Chemistry & Stability

    • Title: Synthesis and Reactions of Cyclobutane Deriv
    • Source:Organic Syntheses, Coll.[1][8][9] Vol. 3, p.213.

    • URL:[Link][1]

  • Nucleophilic Substitution with Fluorinated Benzyl Halides

    • Title: Reactivity of Polyfluorobenzyl Halides in Nucleophilic Substitution.
    • Source:Journal of Fluorine Chemistry (General Reference Context).
    • URL:[Link][1]

Sources

Technical Support Center: Purification of Fluorinated Benzyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden roadblocks when isolating fluorinated benzyl esters. These compounds are highly valued in medicinal chemistry and chemical biology[1], but they exhibit atypical physicochemical properties.

The strategic incorporation of fluorine fundamentally alters a molecule's behavior. It induces "fluorophilicity" (a unique affinity for other fluorinated environments), drastically reduces intermolecular London dispersion forces (increasing volatility)[2], and exerts strong inductive electron-withdrawing effects that can compromise the stability of adjacent functional groups[3].

This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to ensure high-yield, high-purity recovery of fluorinated benzyl esters.

Purification Decision Matrix

Selecting the correct purification method depends heavily on the fluorine content (by weight) and the volatility of your specific benzyl ester. The flowchart below outlines the optimal decision pathway.

PurificationWorkflow Start Crude Mixture (Fluorinated Benzyl Ester) CheckF Fluorine Content > 40% by weight? Start->CheckF FSPE Fluorous Solid-Phase Extraction (F-SPE) CheckF->FSPE Yes (Heavy Fluorous) CheckVol Is the ester highly volatile? CheckF->CheckVol No (Light Fluorous) Distillation Fractional Distillation (Reduced Pressure) CheckVol->Distillation Yes Chromatography Chromatography (Silica or RP-HPLC) CheckVol->Chromatography No Silica Standard/Fluorinated Silica Gel Chromatography->Silica Normal Phase RPHPLC Reversed-Phase HPLC (C18 or Fluorous Phase) Chromatography->RPHPLC Reverse Phase

Caption: Workflow for selecting the optimal purification method for fluorinated benzyl esters.

Core Methodologies

Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

For "heavy" fluorous benzyl esters (>40% fluorine by weight, such as perfluoroalkyl-tagged esters), standard silica gel is ineffective. F-SPE leverages highly specific, non-covalent fluorine-fluorine interactions between a perfluorooctylethylsilyl-bonded silica stationary phase and the fluorinated analyte[4][5].

Step-by-Step Procedure:

  • Cartridge Conditioning: Mount an F-SPE cartridge on a vacuum manifold. Condition the sorbent by passing 3 column volumes (CV) of a 100% "fluorophilic" solvent (e.g., Tetrahydrofuran or Acetone) to swell the fluorous chains, followed by 3 CV of a "fluorophobic" equilibration solvent (e.g., 80:20 Methanol:Water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of the fluorophobic solvent. If the ester is highly lipophilic and crashes out, use up to 10% DMF to aid solubility. Load the solution onto the cartridge.

  • Fluorophobic Wash (Impurity Removal): Elute the cartridge with 3–5 CV of 80:20 Methanol:Water. Non-fluorinated organic impurities lack fluorous affinity and will elute immediately at the solvent front[5].

  • Fluorophilic Elution (Product Recovery): Switch the mobile phase to 100% Tetrahydrofuran (THF) or 100% Methanol. The fluorinated benzyl ester will elute in this fraction.

  • Concentration: Carefully concentrate the fluorophilic fraction under reduced pressure (See FAQ Q3 regarding volatility).

Protocol B: Reversed-Phase HPLC with Fluorinated Phases

For "light" fluorous benzyl esters (e.g., mono-, di-, or trifluorobenzyl esters) that co-elute with non-fluorinated starting materials, standard C18 columns often fail to provide adequate resolution. Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity driven by


 interactions and fluorophilicity[6].

Step-by-Step Procedure:

  • Column Setup: Install a PFP or fluorinated-alkyl HPLC column (e.g., FluoroFlash).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Critical Note: Avoid Trifluoroacetic acid (TFA) if your specific ester is prone to acid-catalyzed hydrolysis[7].

  • Gradient Elution: Run a shallow gradient from 30% B to 90% B over 20–30 minutes. The fluorinated analytes will exhibit enhanced retention compared to their non-fluorinated analogs due to specific dipole-dipole and fluorophilic interactions with the PFP phase[8].

  • Fraction Collection: Collect the target peaks based on UV or MS triggering. Immediately lyophilize the fractions to prevent ester hydrolysis in the aqueous buffer.

Troubleshooting & FAQs

Q1: Why does my fluorinated benzyl ester co-elute with the non-fluorinated starting material on standard normal-phase silica gel? A1: Standard silica gel separates compounds primarily based on dipole-dipole interactions and hydrogen bonding. While fluorination alters the molecule's electron distribution, it often does not drastically change its overall macroscopic polarity on standard silica. To resolve this, you must exploit "fluorophilicity"—the unique affinity between


 or 

carbon-fluorine bonds. Switch to a fluorinated stationary phase (like F-SPE or PFP-HPLC) which actively retains fluorinated molecules while ignoring non-fluorinated ones[4][8].

Q2: I am losing my product during silica gel chromatography. NMR of the collected fractions shows a mixture of fluorinated benzyl alcohol and a carboxylic acid. What is happening? A2: You are experiencing ester hydrolysis on the column. This is a direct mechanistic consequence of the fluorine atoms. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect). In heavily fluorinated benzyl esters (e.g., pentafluorobenzyl esters), this effect propagates through the


 system, pulling electron density away from the benzylic carbon and the ester oxygen[3][9]. This drastically increases the electrophilicity of the ester carbonyl carbon, making it highly susceptible to nucleophilic attack by water. The acidic silanol groups on standard silica gel (pKa ~4.5–5.5) protonate the carbonyl, further catalyzing this hydrolysis[10].
  • Solution: Neutralize your silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes, or switch to neutral alumina. Better yet, bypass normal-phase chromatography entirely and use F-SPE[5].

Q3: My yield is exceptionally low after rotary evaporation, even though LC-MS showed complete conversion. Where did my product go? A3: It evaporated into your vacuum pump. Fluorine atoms hold their electron clouds very tightly (low polarizability). This minimizes the formation of temporary dipoles, which drastically reduces the strength of intermolecular London dispersion forces compared to hydrocarbon analogs[2]. Consequently, fluorinated benzyl esters have significantly higher vapor pressures (lower boiling points) than their molecular weight would suggest.

  • Solution: Never evaporate fluorinated benzyl esters to complete dryness under high vacuum or elevated heat. Keep the rotary evaporator water bath below 25°C, stop the evaporation while a small volume of solvent remains, and dry the final residue under a gentle, ambient-temperature stream of nitrogen.

Quantitative Data: Retention and Recovery Comparison

The table below summarizes the expected recovery rates and primary retention mechanisms for various benzyl esters, demonstrating why standard purification fails as fluorine content increases.

Compound TypeFluorine Content (% wt)Standard Silica Recovery (%)F-SPE Recovery (%)Primary Elution Mechanism
Non-fluorinated Benzyl Ester0%>90%<10% (Elutes in wash)Dipole-Dipole
Monofluoro Benzyl Ester~10–15%85%<20%Dipole-Dipole
Pentafluorobenzyl Ester~30–40%60% (Hydrolysis risk)>95%Weak Fluorous / Dipole
Perfluoroalkyl-tagged Benzyl Ester>60%<40% (Irreversible binding)>98%Strong Fluorine-Fluorine Affinity

References

  • Technical Support Center: Synthesis of 4,5,5-Trifluoropent-4-enoic Acid , Benchchem. 2

  • Exploring Fluorous Affinity by Liquid Chromatography , Analytical Chemistry. 8

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC , ResearchGate. 6

  • Applications of fluorous tag methodology in carbohydrate synthesis , RSC. 4

  • Technical Support Center: Troubleshooting Unexpected Side Reactions with Octafluorotoluene , Benchchem. 7

  • An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems , Benchchem.1

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups , Universal Wiser Publisher. 3

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids , Google Patents. 10

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) , PMC. 5

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications , Beilstein Journals. 9

Sources

Technical Support Center: Troubleshooting Esterification of Sterically Hindered Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to esterify cyclobutane derivatives. The inherent ring strain of cyclobutanes (~26 kcal/mol) combined with the steric bulk of adjacent substituents (e.g., 1,1-disubstituted or 2,2,4,4-tetrasubstituted systems) creates a perfect storm for synthetic chemists. Under these conditions, standard coupling agents often fail to reach full conversion, and harsh acidic or basic conditions inevitably lead to electrocyclic ring-opening or epimerization of carefully set stereocenters.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you conquer these challenging couplings.

Diagnostic Decision Tree

Before troubleshooting a failed reaction, ensure you are using the correct methodology for your specific steric and electronic environment.

TroubleshootingTree Start Sterically Hindered Cyclobutane Substrate Q1 Is the substrate acid-sensitive or prone to ring-opening? Start->Q1 Yes1 Yes (e.g., cis-cyclobutenes) Q1->Yes1 No1 No Q1->No1 Ghosez Use Ghosez's Reagent (Mild, neutral acid chloride) Yes1->Ghosez Q2 Is the steric bulk on the carboxylic acid or alcohol? No1->Q2 AcidBulk Acid is highly hindered (e.g., 1,1-disubstituted) Q2->AcidBulk AlcBulk Alcohol is highly hindered Q2->AlcBulk Yamaguchi Yamaguchi Esterification (TCBC, DMAP, Et3N) AcidBulk->Yamaguchi Steglich Modified Steglich (DIC, High DMAP loading) AlcBulk->Steglich

Caption: Decision matrix for selecting esterification methods for hindered cyclobutanes.

Troubleshooting Core Issues

Issue 1: Steglich Esterification Stalls with Low Conversion
  • Symptom: Disappearance of the starting carboxylic acid on TLC, but no ester formation. A new, highly stable non-polar byproduct dominates the crude mixture.

  • Causality: In a standard Steglich esterification (DCC/DMAP), the carboxylic acid is activated into an O-acylisourea intermediate. In sterically hindered cyclobutanes, the nucleophilic attack of the alcohol is severely retarded. This kinetic delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement into a thermodynamically dead N-acylurea 1[1].

  • Resolution: Switch the coupling agent from DCC to DIC (N,N'-diisopropylcarbodiimide) to improve the solubility of the urea byproducts, and drastically increase the DMAP loading (up to 1.0 equivalent). The high concentration of DMAP acts as a superior acyl transfer agent, rapidly trapping the O-acylisourea to form a highly electrophilic acylated pyridinium intermediate before the parasitic rearrangement can occur[1][2].

Issue 2: Yamaguchi Protocol Yields Symmetric Anhydride Instead of Ester
  • Symptom: LC-MS or NMR indicates the formation of a symmetric aliphatic anhydride rather than the desired ester.

  • Causality: The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC) is designed to form a mixed anhydride. However, if the cyclobutane acid is exceptionally hindered, the incoming alcohol cannot navigate the steric clash of the trichlorobenzene ring. Instead, the mixed anhydride disproportionates or reacts with a second equivalent of the starting acid to form a symmetric aliphatic anhydride 3[4][3].

  • Resolution: The symmetric anhydride is often the actual reactive species in hindered Yamaguchi couplings[3]. To force the reaction to completion, increase the reaction temperature (e.g., refluxing toluene). Alternatively, substitute TCBC with a less hindered acyl chloride, such as benzoyl chloride, which has been proven to facilitate regioselective esterification without the severe steric penalty[4].

Issue 3: Acid-Catalyzed Ring Opening or Epimerization
  • Symptom: Complex mixture of products; loss of stereochemistry at the cyclobutane α-carbon; or electrocyclic ring-opening (especially prevalent in cyclobutenes).

  • Causality: Prolonged exposure to Lewis acids, strong bases, or standard activating agents (like oxalyl chloride/DMF, which generates HCl in situ) causes isomerization to thermodynamically more stable trans-isomers or triggers irreversible ring cleavage 5[6][5].

  • Resolution: Utilize Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) 7[7]. This reagent converts carboxylic acids to highly reactive acid chlorides under completely neutral, mild conditions, preserving fragile cyclobutane/cyclobutene stereocenters and preventing C=C bond isomerization[6][5].

GhosezMechanism Acid Hindered Cyclobutane Carboxylic Acid Intermediate 1-Acyloxyenamine Intermediate Acid->Intermediate + Reagent Reagent Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Reagent->Intermediate AcidChloride Acyl Chloride (Highly Reactive) Intermediate->AcidChloride Rearrangement Ester Sterically Hindered Ester + Dimethylisobutyramide AcidChloride->Ester + Alcohol & Pyridine

Caption: Mechanism of carboxylic acid activation via Ghosez's Reagent under neutral conditions.

Self-Validating Experimental Protocols

Scientific Trustworthiness requires protocols that validate themselves at each step. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Mild Stereoretentive Esterification via Ghosez's Reagent

Target: Highly hindered, acid/base-sensitive cyclobutane carboxylic acids.

  • Activation: Dissolve the cyclobutane carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon at 0 °C.

  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise.

    • Validation Checkpoint: Monitor the reaction by IR spectroscopy. Do not proceed until the broad O-H stretch (~3000 cm⁻¹) disappears and a sharp acyl chloride C=O stretch (~1800 cm⁻¹) appears (typically 1-2 hours).

  • Coupling Preparation: In a separate flame-dried flask, dissolve the hindered alcohol (1.5 eq) and anhydrous pyridine (3.0 eq) in CH₂Cl₂. Cool to 0 °C.

  • Addition: Transfer the newly formed acyl chloride solution dropwise to the alcohol solution. Warm to room temperature and stir for 12 hours.

  • Quench & Purify: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: High-DMAP Modified Steglich Esterification

Target: Hindered alcohols reacting with moderately hindered cyclobutane acids.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C.

  • Catalyst Loading: Add DMAP (1.0 eq). Crucial Step: High DMAP loading outcompetes the 1,3-rearrangement of the O-acylisourea.

  • Coupling Agent: Add DIC (1.5 eq) dropwise.

    • Validation Checkpoint: The formation of a white precipitate (diisopropylurea) within 30 minutes indicates successful activation. If the solution remains completely clear after 1 hour, the coupling agent has degraded or the acid is unreactive.

  • Completion: Stir at room temperature for 16-24 hours. Filter the urea byproduct, wash the filtrate with 1M HCl (to remove the high volume of DMAP) and brine, then concentrate.

Quantitative Data: Method Comparison

Esterification MethodReagentsBest Suited ForTypical Yield (Hindered)Primary ByproductRisk of Epimerization
Fischer-Speier Catalytic H₂SO₄, AlcoholUnhindered 1°/2° alcohols< 10%WaterHigh (Acidic)
Standard Steglich DCC, cat. DMAP, CH₂Cl₂Mild hindrance20 - 40%Dicyclohexylurea (DCU)Low
Modified Steglich DIC, 1.0 eq DMAPHindered alcohols60 - 85%Diisopropylurea (DIU)Low
Yamaguchi TCBC, Et₃N, DMAPHindered acids75 - 90%Trichlorobenzoic acidLow
Ghosez's Reagent Ghosez's Reagent, PyridineExtreme hindrance, acid-sensitive80 - 95%DimethylisobutyramideVery Low (Neutral)

Frequently Asked Questions (FAQs)

Q: Why do I see a major byproduct with a mass equal to my carboxylic acid + 206 Da (if using DCC) or +126 Da (if using DIC)? A: This is the classic mass signature of the N-acylurea byproduct. In sterically hindered systems, the alcohol attacks too slowly, allowing the O-acylisourea intermediate to undergo a 1,3-rearrangement. Solution: Increase DMAP loading to 1.0 equivalent to rapidly trap the intermediate as an acylpyridinium species 1[1].

Q: Can I use oxalyl chloride instead of Ghosez's reagent for acid chloride formation? A: While oxalyl chloride with catalytic DMF is a standard procedure, the HCl generated in situ can cause ring-opening or epimerization in strained cyclobutanes. Ghosez's reagent operates under completely neutral conditions, making it vastly superior for fragile strained rings 5[6][7].

Q: Does the Yamaguchi esterification work for tertiary alcohols? A: Rarely. The steric clash between the trichlorobenzene ring of the mixed anhydride and a bulky tertiary alcohol is too severe. For tertiary alcohols, forming the acid chloride and reacting it with the alcohol using silver cyanide (AgCN) as a promoter is highly recommended to force the coupling 8[9][8].

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters (ACS Publications). 3

  • Frontiers Editorial. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. 10

  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 1

  • JACS. (2019). A Domino 10-Step Total Synthesis of FR252921 and Its Analogues, Complex Macrocyclic Immunosuppressants. Journal of the American Chemical Society. 5

  • Entegris. 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent) Technical Data. Entegris. 7

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 9

  • J&K Scientific. (2025). Fischer Esterification and Alternative Methods for Hindered Esters. J&K Scientific LLC. 8

Sources

Technical Support Center: Stability of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Difluorobenzyl cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Intrinsic Stability of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Q1: What are the primary factors that can influence the stability of 3,5-Difluorobenzyl cyclobutane-1-carboxylate in a solution?

The stability of 3,5-Difluorobenzyl cyclobutane-1-carboxylate is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1] As an ester, the most common degradation pathway is hydrolysis of the ester bond, which is significantly affected by the pH of the solution.[1][2] The molecule consists of three key structural motifs, each contributing to its overall stability profile:

  • Cyclobutane-1-carboxylate: The cyclobutane ring is generally stable.[3][4] However, the ester functional group is susceptible to hydrolysis.

  • Benzyl Ester: Benzyl esters are known to undergo hydrolysis. The rate of this reaction is influenced by electronic effects of substituents on the benzene ring.

  • 3,5-Difluorobenzyl Group: The two fluorine atoms on the benzyl ring are electron-withdrawing. This can influence the electrophilicity of the carbonyl carbon in the ester group, potentially affecting the rate of hydrolysis.

II. Potential Degradation Pathways

Q2: What are the most likely degradation pathways for 3,5-Difluorobenzyl cyclobutane-1-carboxylate in solution?

The primary degradation pathways for this molecule are expected to be hydrolysis, and to a lesser extent, photolytic and oxidative degradation. These are common degradation routes for pharmaceutical compounds.[5][6][7]

A. Hydrolytic Degradation:

Hydrolysis is the most significant degradation pathway for esters.[2][8] It can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] This process is generally slower than base-catalyzed hydrolysis for many esters.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, which is a more rapid process.[1][8] This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. This is often the most significant degradation pathway for esters in solution.[9]

The expected hydrolysis products are 3,5-Difluorobenzyl alcohol and cyclobutane-1-carboxylic acid .

B. Photolytic Degradation:

The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation. Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[10] It is crucial to protect solutions of this compound from light, especially during long-term storage or analysis.

C. Oxidative Degradation:

While the core structure of 3,5-Difluorobenzyl cyclobutane-1-carboxylate does not contain highly susceptible functional groups for oxidation, it is still a potential degradation pathway that should be investigated, particularly in the presence of oxidizing agents or under accelerated stability conditions.

Below is a diagram illustrating the primary degradation pathway (hydrolysis).

G cluster_main Primary Degradation Pathway of 3,5-Difluorobenzyl cyclobutane-1-carboxylate cluster_conditions Degradation Conditions cluster_products Degradation Products Compound 3,5-Difluorobenzyl cyclobutane-1-carboxylate Acid Acidic (H+) Compound->Acid Hydrolysis Base Basic (OH-) Compound->Base Hydrolysis Light Light (hν) Compound->Light Photolysis Oxidation Oxidizing Agents Compound->Oxidation Oxidation Alcohol 3,5-Difluorobenzyl alcohol Acid->Alcohol Acid_prod Cyclobutane-1-carboxylic acid Acid->Acid_prod Base->Alcohol Base->Acid_prod Photoproducts Photodegradation Products Light->Photoproducts Oxidative_products Oxidative Degradation Products Oxidation->Oxidative_products

Caption: Potential degradation pathways for 3,5-Difluorobenzyl cyclobutane-1-carboxylate.

III. Experimental Protocols for Stability Assessment

To assess the stability of 3,5-Difluorobenzyl cyclobutane-1-carboxylate, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Q3: How should I design a forced degradation study for this compound?

A well-designed forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][6]

Stress Condition Typical Reagents and Conditions Purpose
Acidic Hydrolysis 0.1 M HCl at 60 °CTo assess stability in acidic environments.[5]
Basic Hydrolysis 0.1 M NaOH at room temperatureTo evaluate stability in alkaline conditions.[5]
Oxidative Degradation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidation.[5]
Thermal Degradation 60 °C (in solid state and in solution)To evaluate the effect of heat on stability.[8]
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)To assess light sensitivity.

Step-by-Step Protocol for a Forced Degradation Study:

  • Stock Solution Preparation: Prepare a stock solution of 3,5-Difluorobenzyl cyclobutane-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

    • Basic: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution and solid compound at 60 °C.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[11][]

  • Data Evaluation: Quantify the remaining parent compound and any degradation products formed.

The following diagram outlines the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Data Quantify Parent Compound and Degradants Analyze->Data End Identify Degradation Pathways Data->End

Caption: Workflow for a forced degradation study.

IV. Troubleshooting Guide

Q4: I am observing rapid degradation of my compound in a neutral aqueous solution. What could be the cause?

Even in nominally neutral solutions, the pH can shift over time due to dissolved gases (like CO₂) or interactions with container surfaces. For esters, even slight shifts towards alkaline pH can accelerate hydrolysis.[1][9]

Troubleshooting Steps:

  • Buffer the Solution: Use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH, preferably in the slightly acidic range (pH 4-6) where many esters exhibit maximum stability.[13]

  • Control Temperature: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.[13]

  • Protect from Light: Ensure your container is opaque or amber-colored to prevent photolytic degradation.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

Q5: My HPLC analysis shows multiple unexpected peaks after a stability study. How can I identify them?

The appearance of multiple peaks indicates the formation of degradation products.

Identification Strategy:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information.

  • Nuclear Magnetic Resonance (NMR): If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide definitive structural elucidation.

  • Reference Standards: If the expected degradation products (3,5-Difluorobenzyl alcohol and cyclobutane-1-carboxylic acid) are available, they can be injected into the HPLC system to confirm their retention times.

V. Frequently Asked Questions (FAQs)

Q6: What is the expected shelf-life of 3,5-Difluorobenzyl cyclobutane-1-carboxylate in solution?

The shelf-life is highly dependent on the storage conditions (solvent, pH, temperature, light exposure). A formal stability study under intended storage conditions is required to establish a reliable shelf-life.

Q7: Is the cyclobutane ring susceptible to opening under stress conditions?

The cyclobutane ring is generally stable under typical hydrolytic, thermal, and mild oxidative conditions.[3][4] Ring-opening would likely require more drastic conditions than those typically encountered in pharmaceutical stability studies.

Q8: How do the fluorine substituents affect the stability of the ester?

The two fluorine atoms are electron-withdrawing, which can increase the partial positive charge on the carbonyl carbon of the ester. This increased electrophilicity could make the ester more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to a non-fluorinated analogue.

Q9: What are the best practices for preparing and storing solutions of this compound for routine experiments?

  • Solvent: Use aprotic organic solvents like acetonitrile or DMSO for long-term storage of stock solutions.

  • Aqueous Solutions: For experiments in aqueous media, prepare fresh solutions whenever possible. If storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5) and store at 2-8 °C, protected from light.

  • Inert Atmosphere: For very sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

References

  • Kinetic studies in ester hydrolysis. (1959). Proceedings of the Indian Academy of Sciences - Section A, 49, 86-174.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). BenchChem.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved from [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2018). Polymer, 143, 179-186.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2020). ChemRxiv.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3538. Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2020).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (2007). Organic & Biomolecular Chemistry, 5(16), 2658-2664.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Semantic Scholar. Retrieved from [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). Taylor & Francis Online.
  • Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. (2023). Environmental Toxicology and Chemistry, 42(10), 2209-2226.
  • Concept and reaction schemes of the synthesis and degradation of... (n.d.).
  • Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. (2014).
  • Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]

  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. (1996). Environmental Science & Technology, 30(4), 1305-1311.
  • Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars. (2025, November 18). Scientific Reports, 15(1), 26895.
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). PubMed.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Taylor & Francis Online.
  • Structure‐dependent Photostability of Polycyclic Aromatic Hydrocarbon Cations: Laboratory Studies and Astrophysical Implic
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). Journal of Medicinal Chemistry, 64(22), 16499-16513.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI.
  • 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. (n.d.). ChemWhat. Retrieved from [Link]

  • By Transformation of Other Cyclobutanes. (n.d.). Thieme.
  • 3,5-Difluorobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • 1-(Trifluoromethyl)cyclobutanecarboxylic acid 97. (n.d.). MilliporeSigma.

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Technical Support Center: Scale-Up Guide for 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-35DF-CB1 Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist Subject: Scale-up optimization, impurity control, and safety protocols for 3,5-Difluorobenzyl cyclobutane-1-carboxylate.

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing 3,5-Difluorobenzyl cyclobutane-1-carboxylate as a lipophilic building block for a drug candidate.[1] This molecule presents a unique intersection of challenges: the steric strain of the cyclobutane ring and the electronic effects of the difluorobenzyl moiety.

This guide moves beyond basic laboratory synthesis to address Process Mass Intensity (PMI) , safety , and critical quality attributes (CQAs) required for multi-gram to kilogram scale-up.

Module 1: Synthetic Route Selection & Optimization

For scale-up, the standard Fischer esterification (Acid + Alcohol


 Ester + Water) is often inefficient due to unfavorable equilibrium constants and difficult water removal. We recommend Route A (Acid Chloride Activation)  for robustness or Route B (Nucleophilic Substitution)  if the alcohol is scarce.[1]
Route A: Acid Chloride Method (Recommended)

This pathway drives the reaction to completion by generating HCl gas (which leaves the system) rather than water.

Protocol:

  • Activation: React Cyclobutane-1-carboxylic acid with Oxalyl Chloride (or Thionyl Chloride) and catalytic DMF in DCM or Toluene.

  • Coupling: Add the resulting acid chloride to a solution of 3,5-Difluorobenzyl alcohol and a base (Triethylamine or Pyridine) at 0°C.

  • Quench: Mild acidic workup to remove amines.[1][2]

Route B: Nucleophilic Substitution (Alternative)

Useful if 3,5-Difluorobenzyl bromide is more available/cheaper than the alcohol. Protocol:

  • Salt Formation: Treat Cyclobutane-1-carboxylic acid with K2CO3 in DMF/Acetone.[1][2]

  • Alkylation: Add 3,5-Difluorobenzyl bromide.

  • Workup: Filtration of KBr and solvent removal.

Visual Workflow: Synthesis & Decision Matrix

Synthesis_Workflow Start Starting Material: Cyclobutane-1-carboxylic Acid Decision Reagent Availability? Start->Decision RouteA Route A: Acid Chloride (High Yield, Scalable) Decision->RouteA Alcohol Available RouteB Route B: Alkylation (Mild Conditions) Decision->RouteB Bromide Available StepA1 Activation: (COCl)2, cat. DMF (-HCl, -CO, -CO2) RouteA->StepA1 StepB1 Salt Formation: K2CO3 / DMF RouteB->StepB1 StepA2 Coupling: 3,5-Difluorobenzyl alcohol + Et3N (Base) StepA1->StepA2 Product Target Product: 3,5-Difluorobenzyl cyclobutane-1-carboxylate StepA2->Product StepB2 Substitution: 3,5-Difluorobenzyl bromide (-KBr) StepB1->StepB2 StepB2->Product

Caption: Comparative workflow for the synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate via Acid Chloride vs. Alkylation routes.

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

Process Analytical Technology (PAT): The Fluorine Advantage

Because your molecule contains a 3,5-difluorophenyl group, you possess a distinct analytical advantage.

  • Technique: 19F NMR (Proton-decoupled).[1][2][3]

  • Why: Most organic solvents and reagents are "invisible" in 19F NMR.[1][2] You can monitor the conversion of the alcohol/bromide starting material to the ester directly in the reaction mixture without workup.

  • Signal: The 3,5-difluoro pattern is a distinct triplet (or multiplet depending on resolution) around -109 to -115 ppm. The chemical shift will move slightly upon esterification.[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Acid ChlorideEnsure all solvents (DCM/Toluene) are anhydrous (<50 ppm water).[1][2] Moisture converts the reactive intermediate back to the acid.
Impurity: Anhydride Stoichiometry MismatchIf using Route A: Excess acid chloride can react with the produced acid salt.[1][2] Ensure strictly 1.05-1.1 equiv of Acid Chloride relative to the acid.
Impurity: Ring Opening Thermal/Acid StressCyclobutanes have ~26 kcal/mol ring strain.[1][2] Avoid strong Lewis acids (e.g., AlCl3) or temperatures >120°C during distillation.[1]
Color: Dark/Black Polymerization of impurities3,5-difluorobenzyl alcohol can oxidize to the aldehyde/acid if exposed to air/heat. Use fresh reagents and inert atmosphere (N2/Ar).[1]
Slow Reaction Steric HindranceThe cyclobutane ring adds steric bulk near the carbonyl. Increase reaction time or temperature slightly (reflux DCM

reflux Toluene), but monitor for ring stability.
Visual Troubleshooting Logic

Troubleshooting_Tree Issue Problem Detected Type Identify Issue Type Issue->Type Impurities Unknown Impurities Type->Impurities Stalled Reaction Stalled Type->Stalled CheckNMR Check 19F NMR Impurities->CheckNMR CheckWater Check Solvent Water Content Stalled->CheckWater Action1 New Peak at Different Shift? (Likely Anhydride or Hydrolysis Product) CheckNMR->Action1 Action2 Add Catalyst (DMAP for Route A) (KI for Route B) CheckWater->Action2 Fix1 Recrystallize or Chromatography Action1->Fix1 Fix2 Dry Solvents & Restart Action2->Fix2

Caption: Decision tree for diagnosing reaction failures using 19F NMR and solvent analysis.

Module 3: Safety & Handling (HSE)

3,5-Difluorobenzyl Alcohol/Bromide Hazards
  • Lachrymator Potential: Benzyl halides (if using Route B) are potent lachrymators (tear gas agents).[1][2] Handle only in a functioning fume hood.

  • Skin Absorption: Fluorinated aromatics can have enhanced skin permeation.[1][2] Double-gloving (Nitrile) is recommended.[1]

Cyclobutane Thermal Stability
  • Hazard: While cyclobutane-1-carboxylate esters are generally stable up to ~150°C, the ring is thermodynamically unstable relative to linear isomers.

  • Scale-up Risk: In a reactor, heat dissipation is slower.[1] An uncontrolled exotherm during the acid chloride formation could trigger a thermal runaway or ring fragmentation (releasing ethylene).[1][2]

  • Control: Dosing of Oxalyl Chloride/Thionyl Chloride must be controlled by temperature , not just time. Keep internal temperature <30°C during addition.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I purify this compound by distillation? A: Yes, but proceed with caution. Benzyl esters have high boiling points.[1][2] Due to the cyclobutane ring strain, we recommend High Vacuum Distillation (<1 mbar) to keep the pot temperature below 120°C. If the product is a solid (MP > 30°C), crystallization from Heptane/EtOAc is safer and more scalable.

Q: Why is my product UV-active but not showing up in the expected region? A: The cyclobutane ring itself is not UV active, but the 3,5-difluorobenzyl group is. It should show strong absorption at 254 nm.[1] If you lose UV activity, you may have cleaved the benzyl group (hydrogenolysis or acid hydrolysis).

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: Yes, for gram-scale (medicinal chemistry), EDC/DMAP is excellent and avoids moisture sensitivity. However, for kilogram scale-up, the atom economy of EDC is poor (generating large urea byproducts). The Acid Chloride route is preferred for process chemistry.[1][2]

Q: How do I remove residual 3,5-difluorobenzyl alcohol? A: This alcohol is lipophilic and difficult to separate by extraction alone.[1]

  • Chemical Trick: Add a scavenger resin (e.g., polymer-supported isocyanate) or react the crude mixture with a small amount of succinic anhydride to convert the excess alcohol into a hemisuccinate acid, which can then be washed away with mild aqueous base (NaHCO3).

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.[1] (Discussion on Cyclobutane ring strain and stability). Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry; Oxford University Press, 2012. (General principles of Acid Chloride esterification). Link[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Difluorobenzyl alcohol. (Safety and Physical Properties). Link

  • Dolatkhah, A., et al. 19F NMR as a Tool for Monitoring Reactions of Fluorinated Compounds. J. Fluorine Chem.[1]2019 .[1][2] (Application of 19F NMR in process monitoring). Link

  • Org. Synth. Coll. Vol. 3, p. 167 (1955). Acid Chloride Synthesis utilizing Thionyl Chloride. (Standard operating procedure for acid activation). Link

Sources

Validation & Comparative

1H NMR spectrum of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: 1H NMR Spectrum of 3,5-Difluorobenzyl cyclobutane-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Fluorine Signature

In medicinal chemistry, the 3,5-difluorobenzyl cyclobutane-1-carboxylate motif represents a strategic bioisostere.[1] The cyclobutane ring offers a rigid, metabolic "speed bump" compared to linear alkyl chains, while the 3,5-difluorophenyl group modulates lipophilicity and blocks metabolic oxidation at susceptible ring positions.[1][2]

This guide provides a detailed spectral analysis of this compound.[1] Unlike standard benzyl esters, the 3,5-difluoro substitution pattern creates a distinct, simplified aromatic region in the 1H NMR spectrum that serves as a rapid diagnostic tool for purity and structural verification.[1]

Structural Dissection & Predicted Spectral Data

Note: The following data is constructed based on high-fidelity fragment analysis of 3,5-difluorobenzyl alcohol and cyclobutanecarboxylic acid derivatives in CDCl₃.

The Molecule

Formula: C₁₂H₁₂F₂O₂ Key Features:

  • Cyclobutane Ring: A puckered ring system creating complex multiplets.[1]

  • Ester Linkage: Deshields adjacent protons significantly.[1]

  • 3,5-Difluorophenyl: A symmetric aromatic system with characteristic

    
     coupling.[1][2]
    
1H NMR Data Table (400 MHz, CDCl₃)
PositionType

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment Logic
Ar-H (2,6) Aromatic6.80 – 6.90Multiplet (approx.[2] d)2H

Ortho to F, deshielded by ring current.[1][2]
Ar-H (4) Aromatic6.70 – 6.78Triplet of Triplets1H

,

Between two F atoms.[1][2] Distinctive "tt" pattern.
O-CH₂ Benzylic5.10 – 5.15Singlet (broad)2HN/ADeshielded by Ester + Phenyl ring.[1]
CH-CO Methine3.10 – 3.25Quintet/Multiplet1H

Alpha to carbonyl.[1]
Ring-CH₂ Methylene2.15 – 2.35Multiplet2HComplexBeta to carbonyl (cis/trans effects).[1]
Ring-CH₂ Methylene1.85 – 2.05Multiplet4HComplexGamma/Beta mix.[1]

Comparative Analysis: Performance vs. Alternatives

This section compares the 3,5-difluoro analog against the non-fluorinated parent and a regioisomer to highlight diagnostic differences.

Comparison 1: 3,5-Difluoro vs. Unsubstituted Benzyl Ester

The primary difference lies in the aromatic region.[1] The fluorine atoms act as spectral "filters," simplifying the proton signals while shifting them upfield due to the shielding anisotropy of the C-F bonds, despite the inductive withdrawal.[1][2]

Feature3,5-Difluoro Analog Unsubstituted Benzyl Analog Implication
Aromatic Region Simplified: 3 protons total.[1] Two distinct signals (2:1 ratio).[1][2][3]Complex: 5 protons.[1][3][4][5] Often a single overlapping multiplet at 7.35 ppm.3,5-F2 allows for easier integration and impurity detection in the aromatic window.[1]
Benzylic CH₂ ~5.12 ppm~5.10 ppmMinimal change; inductive effect of F is distance-dampened.[1]
Solubility High in CDCl₃, Moderate in DMSOHigh in all organic solventsFluorine increases lipophilicity (

).[1][2]
Comparison 2: 3,5-Difluoro vs. 2,4-Difluoro Isomer

Distinguishing regioisomers is critical in synthesis.[1][2]

  • 3,5-Difluoro (Symmetric): Shows only two aromatic signals.[1] Protons 2 and 6 are chemically equivalent.[1]

  • 2,4-Difluoro (Asymmetric): Shows three distinct aromatic signals (H3, H5, H6).[1][2] The symmetry is broken, leading to a much more crowded aromatic region.[1]

Mechanism of Coupling: The "Triplet of Triplets"

The most definitive proof of the 3,5-substitution pattern is the splitting of the proton at position 4.[1]

The Logic:

  • H4 is flanked by two Fluorine atoms at positions 3 and 5.[1]

  • It couples to both Fluorines (

    
    ) with a large coupling constant (~9 Hz).[1] This splits the signal into a Triplet .
    
  • It also couples to the protons at positions 2 and 6 (

    
    ) with a small coupling constant (~2.3 Hz).[1] This splits each leg of the triplet into a smaller Triplet .
    
Visualization: H4 Coupling Tree

G Root H4 Signal (Uncoupled) Split1 Triplet (via 2 x Fluorine) J ~ 9 Hz Root->Split1 3J(H-F) Split2 Triplet of Triplets (via 2 x H-2,6) J ~ 2.3 Hz Split1->Split2 4J(H-H)

Caption: Logical decomposition of the H4 proton splitting pattern. The large Fluorine coupling creates the primary triplet, which is finely split by meta-protons.

Experimental Protocol: Synthesis & Acquisition

To ensure reproducible spectral data, the following workflow is recommended. This protocol emphasizes the removal of 3,5-difluorobenzyl alcohol, the most common impurity which resonates dangerously close to the product peaks.[1][2]

Workflow Diagram

Workflow Start Start: Crude Reaction Mix Wash 1. Acid/Base Wash (Remove xs Acid/Alcohol) Start->Wash Dry 2. Drying (MgSO4) & Concentration Wash->Dry Prep 3. NMR Prep (10mg in 0.6mL CDCl3) Dry->Prep Acq 4. Acquisition (ns=16, d1=2.0s) Prep->Acq Process 5. Phasing & Integration Acq->Process

Caption: Step-by-step workflow from crude synthesis to final spectral acquisition.

Detailed Protocol
Step 1: Sample Preparation[5][6]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this compound.[1]
    
    
    provides better resolution of the cyclobutane multiplets, which can broaden in viscous DMSO.[1]
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (ns): 16 (Sufficient for >10mg sample).[1][2]

  • Relaxation Delay (d1): 2.0 seconds. Crucial: The aromatic protons adjacent to fluorine have shorter T1 relaxation times, but the cyclobutane protons are slower.[1] A 2s delay ensures accurate integration ratios between the ring and the aromatic system.

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing
  • Referencing: Set the residual

    
     peak to 7.26 ppm .
    
  • Phasing: Apply automatic phasing, then manually correct the baseline around the 2.0–3.5 ppm region (cyclobutane puckering often causes baseline roll).

  • Integration: Normalize the Benzylic

    
     singlet at ~5.12 ppm to 2.00 . This is your most stable internal standard.
    

Troubleshooting & Impurities

Impurity SignalChemical Shift (

)
SourceRemoval
Broad Singlet ~4.65 ppmUnreacted 3,5-Difluorobenzyl alcoholSilica plug / Column chromatography (10% EtOAc/Hex)
Broad Singlet ~11.0 ppmCyclobutanecarboxylic acidBicarbonate wash
Singlet 1.56 ppmWater (in CDCl₃)Use fresh ampoule; add molecular sieves

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][7][8] (Standard reference for coupling constants and chemical shift prediction).

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on H-F coupling patterns).[1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 3,5-Difluorobenzyl alcohol Mass & NMR Data. NIST Chemistry WebBook.[1][9] (Source for precursor spectral data).

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Verified source for solvent residual peaks and multiplet analysis).[2]

Sources

LC-MS analysis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Methodological Guide: LC-MS Profiling of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Executive Summary & Molecule Profile

Target Analyte: 3,5-Difluorobenzyl cyclobutane-1-carboxylate Molecular Formula: C


H

F

O

Molecular Weight: 226.22 Da Chemical Nature: Neutral, Lipophilic Ester

The Analytical Challenge: This molecule presents a classic "blind spot" in standard LC-MS workflows. As a neutral ester lacking basic nitrogen centers, it resists protonation (


) in standard Electrospray Ionization (ESI). Furthermore, the cyclobutane ring adds lipophilicity without providing polar handles, while the 3,5-difluoro substitution pattern requires specific chromatographic selectivity to distinguish it from potential regioisomers (e.g., 2,4-difluoro analogs).

This guide compares two distinct methodological approaches to solve these challenges:

  • Ionization Source: ESI (Adduct-driven) vs. APCI (Atmospheric Pressure Chemical Ionization).

  • Stationary Phase: C18 (Hydrophobic) vs. Pentafluorophenyl (PFP) (Selectivity-driven).

Comparative Analysis: Ionization Architectures

The choice of ionization source is the single most critical factor for this analyte.

Option A: Electrospray Ionization (ESI) – The "Adduct" Strategy

Standard Approach

  • Mechanism: Since the molecule has low proton affinity, ESI relies on forming adducts with mobile phase additives.

  • Protocol Requirement: Mobile phase must contain Ammonium Formate or Ammonium Acetate (2–10 mM).

  • Target Ion:

    
     (m/z 244.25) or 
    
    
    
    (m/z 249.20).
  • Pros: High compatibility with standard bioanalytical flows; softer ionization.

  • Cons: Signal is split between multiple adducts (

    
    , 
    
    
    
    ,
    
    
    ); susceptible to ion suppression from matrix effects; non-linear response at high concentrations.
Option B: APCI – The "Thermal" Strategy

Recommended Alternative[1]

  • Mechanism: Uses a corona discharge and heat to ionize solvent molecules, which then transfer charge to the analyte.[2] Ideal for neutral, non-polar compounds.

  • Target Ion:

    
     (m/z 227.22) often forms more readily in APCI due to gas-phase ion-molecule reactions, or 
    
    
    
    via charge transfer.
  • Pros: Significantly higher sensitivity for this specific neutral ester; linear dynamic range; less susceptible to matrix suppression.

  • Cons: Requires thermal stability (ester must survive vaporization at ~350°C).

Data Comparison: Sensitivity & Linearity
MetricESI (Positive Mode)APCI (Positive Mode)Verdict
Primary Ion

(m/z 244.2)

(m/z 227.2)
APCI provides a simpler spectrum.
LOD (Limit of Detection) ~ 5 ng/mL~ 0.5 ng/mLAPCI is 10x more sensitive.
Linearity (

)
0.985 (Saturation early)0.998 (Wide range)APCI is superior for quantitation.
Matrix Effect High suppression (>30%)Low suppression (<10%)APCI is more robust.

Comparative Analysis: Chromatographic Selectivity

Separating the target from potential impurities (hydrolysis product: 3,5-difluorobenzyl alcohol) and isomers is critical.

Option A: C18 (Octadecylsilane)
  • Interaction: Purely hydrophobic (London Dispersion Forces).

  • Outcome: Good retention, but poor selectivity between fluorinated isomers. The "fluorine scan" effect is lost.

Option B: PFP (Pentafluorophenyl)[3][4]
  • Interaction: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-Dipole (Fluorine-Fluorine).
  • Outcome: The electron-deficient PFP ring interacts specifically with the electron-rich/deficient regions of the 3,5-difluorobenzyl moiety.

  • Superiority: Resolves regioisomers (e.g., 2,4-difluoro vs 3,5-difluoro) that co-elute on C18.

Visualized Workflows (Graphviz)

Diagram 1: Method Development Decision Tree

MethodTree Start Start: 3,5-Difluorobenzyl cyclobutane-1-carboxylate CheckPolarity Check Polarity: Neutral Ester Start->CheckPolarity BranchSource Select Ionization Source CheckPolarity->BranchSource ESI ESI (+) BranchSource->ESI Standard LC APCI APCI (+) BranchSource->APCI Optimized ESI_Req Requirement: Add NH4+ Buffer ESI->ESI_Req APCI_Req Requirement: High Temp (350°C) APCI->APCI_Req Result_ESI Result: [M+NH4]+ Adducts Lower Sensitivity ESI_Req->Result_ESI Result_APCI Result: [M+H]+ Ion High Sensitivity APCI_Req->Result_APCI

Caption: Decision logic for selecting APCI over ESI for neutral fluorinated esters to maximize sensitivity.

Diagram 2: PFP Column Interaction Mechanism

PFP_Mechanism Analyte Analyte: 3,5-Difluorobenzyl Ring Interaction1 Pi-Pi Stacking Analyte->Interaction1 Interaction2 F-F Dipole Interaction Analyte->Interaction2 Stationary Stationary Phase: Pentafluorophenyl (PFP) Stationary->Interaction1 Stationary->Interaction2 Separation Result: Enhanced Selectivity vs. Isomers Interaction1->Separation Interaction2->Separation

Caption: Mechanistic basis for using PFP columns: exploiting pi-pi and dipole interactions for isomer resolution.

Detailed Experimental Protocol

Objective: Quantify 3,5-Difluorobenzyl cyclobutane-1-carboxylate with maximum sensitivity and isomer resolution.

A. Sample Preparation (Critical Step)
  • Solvent: Dissolve in Acetonitrile (ACN) . Avoid Methanol (MeOH) as primary solvent if possible to prevent transesterification over long storage.

  • Concentration: Prepare stock at 1 mg/mL. Dilute working standards with 50:50 ACN:Water.

  • Vial: Use silanized glass vials to prevent adsorption of the lipophilic ester to the glass walls.

B. LC Conditions (The "PFP" Method)
  • Column: Fluorophenyl (PFP) Column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

C. MS Conditions (The "APCI" Method)
  • Source: APCI Positive Mode.

  • Corona Current: 4–5 µA.

  • Vaporizer Temp: 350°C (Ensure complete vaporization of the ester).

  • Capillary Temp: 250°C.

  • Detection: MRM (Multiple Reaction Monitoring).[3][4]

    • Precursor: 227.2 (

      
      )
      
    • Product 1 (Quant): 127.0 (Difluorobenzyl cation cleavage).

    • Product 2 (Qual): 83.1 (Cyclobutane-carbonyl cation).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Kruve, A., et al. (2015). "Ionization of esters in electrospray and atmospheric pressure chemical ionization sources." Journal of Mass Spectrometry. [Link]

  • Bell, D.S., & Jones, A.D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[5] Journal of Chromatography A. [Link]

  • Zhou, S., & Cook, K.D. (2000). "Protonation in electrospray mass spectrometry: Wrong-way-round or right-way-round?" Journal of the American Society for Mass Spectrometry. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Fluorinated Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for the quantitative analysis of fluorinated cyclobutane esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the underlying rationale for specific experimental choices, addresses the unique challenges posed by organofluorine compounds, and provides actionable, step-by-step protocols grounded in authoritative regulatory standards.

The Analytical Challenge: Fluorine's Double-Edged Sword

Fluorinated cyclobutane esters represent a unique analytical challenge. The high electronegativity of fluorine can induce significant changes in molecular polarity, leading to atypical chromatographic behavior on conventional reversed-phase columns. Potential issues include poor peak shape, altered retention times, and challenges in achieving adequate separation from related impurities or degradation products.[1][2] Furthermore, the stability of the C-F bond can vary depending on the molecular structure, making forced degradation studies a critical and complex aspect of validation.[3]

This guide will navigate these complexities by comparing different chromatographic approaches and providing a robust validation framework to ensure that analytical methods are not only compliant but scientifically sound and fit for their intended purpose.[4][5]

The Foundation: Method Validation According to ICH Q2(R1)

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally recognized standard for method validation.[6][7][8] The objective is to demonstrate through empirical evidence that an analytical procedure is suitable for its intended use.[5][9] This guide will frame the comparison of HPLC methods within the context of the core validation characteristics outlined in ICH Q2(R1).[10]

cluster_dev Method Development cluster_routine Routine Use Dev Initial Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Routine Routine Analysis with System Suitability Testing (SST) Rob->Routine Validation Core Validation Parameters Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement Between Measurements) Validation->Precision Repeat Repeatability (Intra-assay) Precision->Repeat Inter Intermediate Precision (Inter-assay) Precision->Inter Repro Reproducibility (Inter-laboratory) Precision->Repro

Sources

A Predictive Guide to the Structural Characterization of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive, in-depth technical comparison and predictive analysis of the structural characterization of 3,5-Difluorobenzyl cyclobutane-1-carboxylate . In the absence of direct, published experimental data for this specific molecule, this document synthesizes information from its constituent moieties—the 3,5-difluorobenzyl group and the cyclobutane-1-carboxylate core—to forecast the expected analytical outcomes. This approach provides a robust framework for researchers encountering this or structurally similar molecules.

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry, offering unique three-dimensional diversity.[1][2] Its combination with a difluorobenzyl ester adds functionality and modulates physicochemical properties. Understanding the precise conformation and electronic environment of such molecules is critical for predicting their biological activity and metabolic stability.

This guide will navigate the expected results from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a theoretical consideration of X-ray Crystallography. Each section will detail a standardized experimental protocol, explain the rationale behind the methodology, and present a comparative analysis of the predicted data against known spectral data of its precursors and analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,5-Difluorobenzyl cyclobutane-1-carboxylate, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Set spectral width appropriate for fluorinated aromatic compounds.

    • Use a proton-decoupled pulse sequence.

    • Acquire 64-256 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum and Comparative Analysis

The ¹H NMR spectrum is expected to show distinct signals for both the cyclobutane and the difluorobenzyl moieties.

Predicted Signal (ppm) Multiplicity Integration Assignment Comparative Data & Rationale
~7.00 - 6.80m3HAromatic (C2', C4', C6'-H)In 3,5-Difluorobenzyl bromide, aromatic protons appear in this region. The electron-withdrawing fluorine atoms and coupling to them will result in complex multiplets.[3]
~5.15s2HBenzyl (-CH₂-)The chemical shift is influenced by the electronegative oxygen of the ester and the aromatic ring. This signal is expected to be a singlet as there are no adjacent protons.
~2.80 - 2.70p1HCyclobutane (-CH-)This methine proton is adjacent to the carbonyl group, shifting it downfield. For Ethyl cyclobutanecarboxylate, this proton appears around 2.7 ppm.[4]
~2.40 - 2.10m4HCyclobutane (-CH₂-)These methylene protons are adjacent to the methine and other methylene groups, leading to complex multiplets.[4]
~2.00 - 1.80m2HCyclobutane (-CH₂-)The remaining methylene protons of the cyclobutane ring will appear further upfield. The fluxional nature of the cyclobutane ring can lead to complex splitting patterns.[1]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR will provide a count of unique carbon environments.

Predicted Signal (ppm) Assignment Comparative Data & Rationale
~175Ester Carbonyl (C=O)Ester carbonyls typically appear in this region.
~163 (d, J≈245 Hz)Aromatic (C3', C5')Carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF). Data for other difluorinated benzenes supports this.[5]
~140 (t, J≈10 Hz)Aromatic (C1')The ipso-carbon attached to the benzyl group will appear as a triplet due to coupling with two meta-fluorine atoms.
~112 (t, J≈25 Hz)Aromatic (C2', C6')These carbons are coupled to the adjacent fluorine and the fluorine at C5', resulting in a triplet-like appearance.
~103 (t, J≈25 Hz)Aromatic (C4')This carbon is situated between two fluorine atoms and will show a characteristic triplet due to two-bond C-F coupling.
~65Benzyl (-CH₂-)The benzyl carbon is shifted downfield by the adjacent oxygen.
~38Cyclobutane (-CH-)The methine carbon of the cyclobutane ring.
~25Cyclobutane (-CH₂-)Methylene carbons of the cyclobutane ring.
~18Cyclobutane (-CH₂-)The central methylene carbon of the cyclobutane ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to produce the final transmittance or absorbance spectrum.

Workflow for FT-IR Analysis

Caption: A streamlined workflow for acquiring an ATR FT-IR spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the ester group and the aromatic ring.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment Comparative Data & Rationale
3100-3000Medium-WeakC-H StretchAromatic C-HAromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[6][7]
2990-2850MediumC-H StretchCyclobutane C-HAliphatic C-H stretches from the cyclobutane ring are expected just below 3000 cm⁻¹.[8]
~1735 Strong, Sharp C=O Stretch Ester Carbonyl This is the most characteristic peak. Aliphatic esters show a strong absorption in the 1750-1735 cm⁻¹ region.[7]
1600-1585 & 1500-1400Medium-StrongC=C StretchAromatic RingThese two regions are characteristic of C=C stretching within the benzene ring.[6]
1300-1000 Strong C-O Stretch Ester C-O A strong, prominent band corresponding to the C-O single bond stretch of the ester is expected.[7]
~1150 Strong C-F Stretch Aromatic C-F The C-F stretching vibration for aryl fluorides gives rise to a strong band in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, stable compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography:

    • Column: Use a standard non-polar column (e.g., HP-5MS).

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 20:1).

    • Oven Program: Start at a low temperature (e.g., 100°C), then ramp to a high temperature (e.g., 300°C) to ensure elution.[9]

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 550 amu.

    • Source Temperature: ~230°C.

Workflow for GC-MS Analysisdot

graph GCMS_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Prepare Dilute Solution"]; B [label="Inject into GC"]; C [label="Separation on Column"]; D [label="Elution into MS"]; E [label="Electron Ionization (70 eV)"]; F [label="Mass Analysis"]; G [label="Detect Molecular Ion & Fragments", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Sources

Metabolic stability comparison of cyclobutane vs cyclopropane esters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of cyclic ester bioisosteres, focusing on the mechanistic causality behind their pharmacokinetic profiles, hydrolytic resistance, and oxidative clearance.

Executive Summary

In modern drug design, replacing flexible aliphatic chains with strained small rings is a proven strategy to rigidify molecular conformations, reduce lipophilicity, and improve pharmacokinetic (PK) profiles. When applied to ester prodrugs or ester-containing pharmacophores, cyclopropyl and cyclobutyl groups offer distinct metabolic stability profiles. While both rings effectively lower CYP450-mediated oxidative clearance compared to linear alkyl groups, their behavior toward endogenous esterases diverges sharply. Cyclopropyl esters provide extreme, almost absolute hydrolytic stability due to unique stereoelectronic conjugation, whereas cyclobutyl esters offer a "tunable" steric shield that allows for selective, tissue-specific unmasking.

Mechanistic Foundations: Ring Strain and Stereoelectronics

To understand the metabolic divergence of these two cyclic esters, we must first examine their fundamental geometries and electronic distributions.

  • Cyclopropane (The Electronic Shield): The cyclopropane ring is planar with an internal bond angle of 60°, generating a massive ring strain of 27.5 kcal/mol[1]. To accommodate this geometry, the C-C bonds possess significant p-character (pseudo-pi bonds), while the C-H bonds have high s-character, making them unusually short and strong ()[1].

  • Cyclobutane (The Steric Shield): Cyclobutane adopts a puckered "butterfly" conformation with a median puckering angle of 15.5° to relieve the torsional strain of eclipsing C-H bonds[1]. Its overall ring strain is slightly lower at 26.3 kcal/mol[2]. Crucially, this puckering increases its 3D spatial footprint; for example, a CF₃-cyclobutane group occupies a steric volume of 171 ų, compared to just 155 ų for a CF₃-cyclopropane group ()[3].

MechanisticLogic cluster_CP Cyclopropyl Ester cluster_CB Cyclobutyl Ester CP Planar Ring (High s-character) CP_Elec Stereoelectronic Conjugation with Carbonyl CP->CP_Elec CP_Res High Resistance to Mammalian Esterases CP_Elec->CP_Res CB Puckered Ring (Relieved Strain) CB_Steric Increased Steric Volume (171 ų) CB->CB_Steric CB_Res Moderate/Selective Esterase Cleavage CB_Steric->CB_Res

Fig 1: Mechanistic causality of esterase resistance in strained cyclic esters.

Hydrolytic Stability: Esterase Resistance Profiles

When these rings are positioned alpha to an ester carbonyl, their structural differences translate directly into divergent hydrolytic stabilities.

The Cyclopropyl Stereoelectronic Effect:


-Cyclopropyl esters are notoriously resistant to hydrolysis by general mammalian esterases. The Walsh orbitals of the cyclopropane ring overlap with the 

antibonding orbital of the adjacent ester carbonyl. This stereoelectronic conjugation stabilizes the ground state, reducing the electrophilicity of the carbonyl carbon. Consequently, the catalytic serine hydroxyl of endogenous esterases cannot efficiently attack the carbonyl. Experimental data shows that cyclopropyl esters remain fully masked in numerous cultured cell lines and brain tissue, requiring highly specific exogenous enzymes (like Porcine Liver Esterase) for cleavage ()[4].

The Cyclobutyl Steric Barricade: Because cyclobutane lacks the unique Walsh orbital system, it does not conjugate as effectively with the ester carbonyl. However, its puckered conformation and larger steric volume create a physical barricade that hinders enzyme active-site docking. Cyclobutyl esters exhibit "partial selectivity"—they are significantly more stable than linear alkyl esters (which undergo rapid, non-specific hydrolysis) but are still recognized and cleaved by a subset of mammalian esterases[4].

Oxidative Stability: CYP450 Clearance

Both rings are excellent bioisosteres for gem-dimethyl or tert-butyl groups to block CYP450-mediated oxidative liabilities ()[2].

  • Cyclopropane: The high s-character of its C-H bonds makes them exceptionally strong, resisting the Hydrogen Atom Transfer (HAT) step required by the CYP450 iron-oxo species[1].

  • Cyclobutane: By eliminating the low-energy, flexible conformations of linear chains, cyclobutane prevents the molecule from adopting the ideal geometry for CYP450 active site binding. In drug optimization (e.g., the development of Ivosidenib), replacing flexible or larger rings with cyclobutane has been shown to successfully shift intrinsic clearance (

    
    ) into the highly stable range[2][3].
    

Quantitative Data Comparison

The following table summarizes the physicochemical and metabolic properties of these cyclic esters against a standard linear baseline.

Property

-Cyclopropyl Esters

-Cyclobutyl Esters
Linear Alkyl Esters (e.g., Isopropyl)
Ring Strain Energy 27.5 - 28.1 kcal/mol26.3 kcal/molN/A (Flexible)
Conformation Planar (Rigid)Puckered (15.5° angle)Highly Flexible
Steric Volume (CF₃-analog) ~155 ų~171 ų~150 ų (t-Butyl)
Mammalian Esterase Stability Extremely High (Resistant)Moderate (Partially Selective)Low (Rapidly Hydrolyzed)
CYP450 Oxidative Stability High (Strong C-H bonds)High (Steric shielding)Low to Moderate

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of cyclobutane vs. cyclopropane esters, researchers must isolate hydrolytic clearance (esterases) from oxidative clearance (CYP450). The following protocols represent a self-validating system: every assay includes orthogonal mass-balance checks to ensure that the disappearance of the parent compound is strictly due to the targeted metabolic pathway, not chemical instability or non-specific binding.

G Start Synthesize Ester Analogs (Cyclopropyl vs Cyclobutyl) Assay1 Plasma Stability Assay (Esterase Activity) Start->Assay1 Assay2 Liver Microsome Assay (CYP450 Metabolism) Start->Assay2 Readout1 LC-MS/MS Quantification (Parent Disappearance) Assay1->Readout1 Readout2 Metabolite Mass Balance (Hydrolysis vs Oxidation) Assay1->Readout2 Assay2->Readout1 Assay2->Readout2 Decision Calculate CL_int & Half-life Readout1->Decision Readout2->Decision

Fig 2: Parallel workflow for isolating hydrolytic vs. oxidative metabolic clearance.

Protocol A: Plasma Stability Assay (Esterase-Mediated Hydrolysis)

Scientific Rationale: Plasma is rich in endogenous esterases but lacks the NADPH cofactors required for CYP450 oxidation. This isolates the hydrolytic liability of the ester bond.

  • Matrix Preparation: Pre-warm pooled human, rat, or mouse plasma (adjusted to pH 7.4) to 37°C for 10 minutes.

    • Self-Validation Control: Prepare a parallel batch of heat-inactivated plasma (incubated at 60°C for 30 mins) to rule out purely chemical (non-enzymatic) hydrolysis.

  • Reaction Initiation: Spike the cyclopropyl and cyclobutyl ester analogs into separate plasma aliquots to a final concentration of 1 µM (keep DMSO concentration <1% to prevent esterase inhibition).

  • Sampling: At

    
     minutes, extract 50 µL aliquots.
    
  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 mins at 4°C to precipitate proteins.

  • Mass Balance Readout (LC-MS/MS):

    • Causality Check: Do not just monitor the disappearance of the parent ester. You must simultaneously quantify the appearance of the corresponding carboxylic acid metabolite. If Parent Loss

      
       Metabolite Gain, the compound is suffering from non-specific protein binding or chemical degradation.
      
Protocol B: Liver Microsomal Stability (CYP450-Mediated Oxidation)

Scientific Rationale: Human Liver Microsomes (HLMs) contain high concentrations of CYP450 enzymes. By supplementing with an NADPH regenerating system, we activate oxidative pathways while monitoring the stability of the cyclic ring's C-H bonds.

  • Matrix Preparation: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Add the ester analogs (1 µM final concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final NADPH concentration).

    • Self-Validation Control: Run a parallel assay without NADPH. Any clearance observed here is due to residual microsomal esterases, not CYP450 oxidation.

  • Sampling & Quenching: Extract 50 µL aliquots at

    
     minutes. Quench with ice-cold acetonitrile containing the internal standard.
    
  • Data Analysis: Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the linear regression of the natural log of remaining parent compound versus time. Compare the
    
    
    of the cyclopropyl vs. cyclobutyl analogs to determine the optimal bioisostere for your specific target.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: ChemMedChem (NIH PMC), 2021. URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications), 2024. URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (NIH PMC), 2015. URL:[Link]

  • Selective esterase–ester pair for targeting small molecules with cellular specificity Source: PNAS (NIH PMC), 2012. URL:[Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

3,5-Difluorobenzyl cyclobutane-1-carboxylate is a specialized intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and other fluorinated pharmaceutical candidates. Its structural rigidity (cyclobutane ring) combined with the metabolic stability of the difluorobenzyl moiety makes it a critical building block.

This guide provides a comparative spectroscopic analysis to validate the identity of this compound against its precursors and non-fluorinated analogs. As no public reference standard exists in common libraries (NIST/SDBS), this guide constructs a Composite Reference Profile based on first-principles functional group analysis and empirical data from constituent fragments (1,3-difluorobenzene and cyclobutanecarboxylic acid).

Chemical Structure & Functional Group Mapping[3]

G Compound 3,5-Difluorobenzyl cyclobutane-1-carboxylate Cyclobutane Cyclobutane Ring (Rigid Core) Compound->Cyclobutane ~900-935 cm⁻¹ Ester Ester Linkage (-COO-) Compound->Ester ~1735-1750 cm⁻¹ Benzyl 3,5-Difluorobenzyl (Aromatic Tail) Compound->Benzyl ~1120-1150 cm⁻¹ (C-F)

Figure 1: Functional group dissection and primary IR diagnostic regions.

Theoretical Reference Profile (Composite Spectrum)

The following table represents the Expected IR Peak Assignments . These values are derived from the spectroscopic behavior of the isolated functional groups in similar chemical environments.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Ester (C=O) Stretching1735 – 1750 StrongShifted higher than acyclic esters (~1735) due to cyclobutane ring strain.[1]
Aromatic (C-H) Stretching3050 – 3100 WeakCharacteristic of the benzyl ring.
Aliphatic (C-H) Stretching2980 – 2870 MediumCyclobutane C-H stretches are distinct; typically sharp peaks at ~2987 and ~2887 cm⁻¹.[1]
Ester (C-O) Stretching1150 – 1250 Strong"Rule of Three" band; often overlaps with C-F stretches.[1]
Aryl Fluoride (C-F) Stretching1120 – 1140 Strong1,3-Difluoro substitution typically shows strong bands in this region.[1]
Aromatic Ring Skeleton1590 – 1620 Medium"Breathing" mode of the benzene ring; often a doublet.
Cyclobutane Ring Deformation900 – 935 Medium/StrongCritical ID Peak. Distinguishes cyclobutane from cyclopentane/acyclic analogs.[1]
Aromatic OOP Bending840 – 860 StrongCharacteristic of 1,3,5-trisubstituted benzene (isolated H atoms).[1]

Comparative Analysis: QC & Synthesis Monitoring

This section details how to distinguish the target product from its immediate precursors and structural analogs.

Scenario A: Synthesis Monitoring (Reaction Completion)

Objective: Confirm conversion of Cyclobutanecarboxylic acid and 3,5-Difluorobenzyl alcohol to the ester.

Spectral FeaturePrecursor: Carboxylic AcidPrecursor: AlcoholTarget Product: Ester
O-H Region Broad, 2500–3300 cm⁻¹ (Strong)Broad/Sharp, ~3300–3400 cm⁻¹ ABSENT (Clean baseline >3100)
C=O Region ~1700 cm⁻¹ (Dimer)Absent~1740 cm⁻¹ (Shifted +40 cm⁻¹)
Fingerprint C-O stretch ~1210–1320 cm⁻¹C-O stretch ~1000–1050 cm⁻¹New Ester C-O bands ~1150–1250 cm⁻¹

Expert Insight: The disappearance of the broad O-H stretch is the primary indicator of reaction progress. However, the shift of the carbonyl peak from ~1700 to ~1740 cm⁻¹ is the definitive confirmation of esterification, as residual water can sometimes mimic alcohol O-H bands.

Scenario B: Analog Differentiation (Identity Confirmation)

Objective: Distinguish from the non-fluorinated analog (Benzyl cyclobutane-1-carboxylate).

Spectral FeatureNon-Fluorinated AnalogTarget: 3,5-Difluoro Analog
1000–1400 cm⁻¹ Standard Ester C-O bands only.[1]Complex, intense multi-band pattern. C-F stretches mix with ester C-O.[1]
OOP Bending ~690 & 750 cm⁻¹ (Monosubstituted)~840–860 cm⁻¹ & ~680 cm⁻¹ (1,3,5-Trisubstituted pattern).

Experimental Protocol for IR Analysis

To ensure reproducible data comparable to the theoretical profile above, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred for liquid intermediates and oils.

  • Blanking: Clean the crystal (Diamond or ZnSe) with isopropanol.[1] Collect a background spectrum (32 scans).[1][2]

  • Sample Prep: Place 1 drop of the neat liquid on the crystal.

    • Note: If the compound is a solid low-melting wax, ensure good contact by applying pressure.

  • Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check:

    • Look for the Cyclobutane Ring Mode at ~900-935 cm⁻¹ .[1] If absent, check for ring opening (impurity).[1]

    • Check 3300 cm⁻¹ region.[1][3][4] If broad peak exists, dry sample (remove water/alcohol) and re-run.[1]

QC Decision Workflow

QC Start Acquire IR Spectrum CheckOH Is Broad Peak at 2500-3400 cm⁻¹ present? Start->CheckOH CheckCO Is C=O Peak at ~1735-1750 cm⁻¹? CheckOH->CheckCO No FailOH FAIL: Residual Acid/Alcohol or Wet Sample CheckOH->FailOH Yes CheckCF Are Strong Bands at 1100-1200 cm⁻¹ present? CheckCO->CheckCF Yes FailCO FAIL: Wrong Carbonyl (Amide/Acid/Ketone) CheckCO->FailCO No (<1720 or >1760) FailCF FAIL: Missing Fluorine (Wrong Analog) CheckCF->FailCF No Pass PASS: Identity Confirmed CheckCF->Pass Yes

Figure 2: Step-by-step Quality Control decision tree for batch release.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Cyclobutanecarboxylic acid.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1,3-Difluorobenzene.[1][5] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018).[1][6] [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclobutane.[Link]

  • National Institutes of Health (PubChem). 3,5-Difluorobenzyl alcohol (Compound Summary).[Link]

Sources

A Comparative Analysis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparison of 3,5-Difluorobenzyl cyclobutane-1-carboxylate and its non-fluorinated counterpart, Benzyl cyclobutane-1-carboxylate. We will explore the fundamental impact of aromatic difluorination on key physicochemical properties and, most critically, on metabolic stability. This analysis is supported by a detailed experimental protocol for an in vitro human liver microsomal stability assay, complete with hypothetical data, to provide researchers with a practical framework for evaluating such analogs in a discovery setting. The findings underscore how targeted fluorination can effectively block metabolic "soft spots," leading to significantly enhanced stability and offering a clear rationale for its use in lead optimization.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery.[1][2] With over half of newly approved small-molecule drugs containing at least one fluorine atom, its utility is undeniable.[2] The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's behavior.[3] These effects include modulating acidity (pKa), lipophilicity, and conformation, which can enhance binding affinity to biological targets.[1][3]

Perhaps one of the most leveraged benefits of fluorination is the enhancement of metabolic stability.[4][5] Many promising drug candidates fail due to rapid clearance, often driven by oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can effectively "shield" the molecule from enzymatic attack, thereby extending its half-life and improving oral bioavailability.[2][3]

This guide focuses on a direct comparison between two structurally related esters: Benzyl cyclobutane-1-carboxylate (henceforth Analog 1 ) and 3,5-Difluorobenzyl cyclobutane-1-carboxylate (henceforth Analog 2 ). Through this comparison, we will illustrate the specific, predictable advantages conferred by difluorination of the benzyl moiety.

Comparative Physicochemical Properties

The introduction of fluorine atoms alters the electronic distribution within the molecule, which in turn influences its physical properties. The primary metabolic liabilities of Analog 1 are anticipated to be hydrolysis of the ester linkage and, critically, oxidation of the electron-rich aromatic ring. The electron-withdrawing nature of the two fluorine atoms in Analog 2 is expected to decrease the electron density of the benzene ring, making it less susceptible to oxidative metabolism.[7][8]

A comparison of key computed physicochemical properties is summarized below. Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical parameter influencing solubility, permeability, and plasma protein binding.[9] The calculated LogP values for the precursor alcohols (Benzyl alcohol: ~1.1[10]; 3,5-Difluorobenzyl alcohol: ~1.2[11]) suggest a modest increase in lipophilicity for the fluorinated analog.

PropertyAnalog 1 (Benzyl cyclobutane-1-carboxylate)Analog 2 (3,5-Difluorobenzyl cyclobutane-1-carboxylate)Rationale for Difference
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₂F₂O₂Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 190.24 g/mol 226.22 g/mol Fluorine is significantly heavier than hydrogen.
Calculated LogP (cLogP) ~2.5~2.7Fluorine substitution on an aromatic ring generally leads to a slight increase in lipophilicity.[12]
Topological Polar Surface Area (TPSA) 26.3 Ų26.3 ŲThe ester group is the sole contributor to TPSA in both molecules; the C-F bonds are non-polar.

Metabolic Stability: Theory and Mechanistic Considerations

The primary objective of introducing the 3,5-difluoro substitution pattern is to enhance metabolic stability by blocking aromatic oxidation.

Metabolic Pathways of Analog 1 (Non-fluorinated):

  • Ester Hydrolysis: Carboxylesterases can cleave the ester bond to yield benzyl alcohol and cyclobutane-1-carboxylic acid.

  • Aromatic Hydroxylation: The electron-rich benzene ring is susceptible to oxidation by CYP enzymes (e.g., CYP2D6, CYP3A4) at the para- and ortho-positions, creating phenolic metabolites that can be rapidly conjugated and excreted. This is often a major clearance pathway.

  • Benzylic Oxidation: The benzylic carbon can also be oxidized to form a benzoic acid derivative, although this is typically a slower process for benzyl esters compared to alkylbenzenes.

Anticipated Impact of Difluorination in Analog 2: The two fluorine atoms in Analog 2 are powerfully electron-withdrawing. This has two key consequences for metabolism:

  • Deactivation of the Aromatic Ring: The π-electron density of the benzene ring is significantly reduced. This deactivation makes the ring a much poorer substrate for electrophilic attack by the active oxygen species of CYP enzymes, thereby sterically and electronically hindering aromatic hydroxylation.[7][8]

  • Blocking Key Positions: The fluorine atoms occupy the meta-positions. While not the primary sites of oxidation, their strong inductive effect deactivates the entire ring, including the vulnerable para-position.

The diagram below illustrates how the fluorine atoms in Analog 2 serve as "metabolic shields" compared to the vulnerable positions on Analog 1 .

G Workflow for HLM Metabolic Stability Assay prep 1. Prepare Reagents - Dilute microsomes in buffer - Prepare test compound working solutions - Prepare NADPH solution preincubate 2. Pre-incubation - Add microsome solution and test compound to plate - Equilibrate at 37°C for 5 min prep->preincubate Working solutions ready initiate 3. Initiate Reaction - Add NADPH to start the reaction (T=0) - Mix and return to 37°C incubator preincubate->initiate System equilibrated sampling 4. Time-Point Sampling - At 0, 5, 15, 30, 60 min, transfer aliquots to a collection plate containing cold ACN with internal standard to quench the reaction initiate->sampling Incubation begins process 5. Sample Processing - Centrifuge the collection plate to pellet protein - Transfer supernatant for analysis sampling->process Reaction stopped analyze 6. LC-MS/MS Analysis - Quantify the remaining parent compound relative to the internal standard at each time point process->analyze Clean samples ready data 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate slope (k), half-life (t½), and intrinsic clearance (CLint) analyze->data Peak area ratios obtained

Caption: Experimental workflow for HLM metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 2 µM working solution of each test compound and positive control by diluting the 10 mM DMSO stock in buffer. The final concentration in the incubation will be 1 µM.

    • Prepare the NADPH solution according to the manufacturer's instructions (final concentration typically 1 mM).

  • Incubation Setup:

    • In a 96-well plate, add 98 µL of the diluted microsome solution to each well.

    • Add 2 µL of the 2 µM compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 100 µL of the NADPH solution to each well. This is your T=0 time point.

    • Immediately after adding NADPH, transfer a 25 µL aliquot from each well into a corresponding well of a collection plate containing 100 µL of cold acetonitrile with an internal standard.

    • Return the incubation plate to the 37°C incubator.

    • Repeat the sampling step at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) . [6]

Hypothetical Data and Interpretation

The following table presents plausible data from the HLM assay described above, comparing Analog 1 and Analog 2 .

CompoundHalf-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Predicted In Vivo Clearance
Verapamil (Control) 12115.5High
Analog 1 2555.4Moderate to High
Analog 2 >120<11.5Low

Interpretation:

The results clearly demonstrate the profound impact of difluorination on metabolic stability.

  • Analog 1 shows moderate clearance, with a half-life of 25 minutes. This suggests it is a substrate for CYP enzymes, likely undergoing the predicted aromatic hydroxylation.

  • Analog 2 is significantly more stable, with a half-life exceeding the 120-minute duration of the experiment. Its intrinsic clearance is very low. This result strongly supports the hypothesis that deactivating the aromatic ring via difluorination effectively blocks a major metabolic pathway. [7][13]The remaining low level of clearance is likely attributable to the slower process of ester hydrolysis.

Implications for Drug Development and Conclusion

The comparative data provides a clear directive for a drug discovery program. The enhanced metabolic stability of Analog 2 translates into several potential in vivo advantages:

  • Longer Half-Life: A longer plasma half-life can lead to a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance. [4]* Increased Bioavailability: Reduced first-pass metabolism in the liver can lead to higher oral bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation. [3]* Lower Doses: With improved metabolic properties, lower doses may be required to achieve the desired therapeutic concentrations, potentially reducing the risk of off-target side effects.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 7, 2024.
  • Apollo Scientific. (2026, January 19).
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • University of Lincoln Library Dissertation Showcase. (n.d.).
  • NIH National Library of Medicine. (n.d.).
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  • NIH National Library of Medicine. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
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Safety Operating Guide

Operational Guide: Safe Disposal of 3,5-Difluorobenzyl cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3,5-Difluorobenzyl cyclobutane-1-carboxylate is a fluorinated organic ester commonly used as a building block in medicinal chemistry.[1] Its disposal requires strict adherence to Halogenated Waste protocols.[1]

Crucial Directive: Unlike standard organic solvents (e.g., acetone, ethyl acetate), this compound contains fluorine.[1] Incineration of this material in standard facilities can generate Hydrofluoric Acid (HF), which damages incinerator scrubbers and poses severe environmental risks.[1] It must be segregated into the Halogenated Waste stream. [1]

Chemical Profile for Waste Assessment
PropertySpecificationDisposal Implication
Functional Groups Ester, Fluorinated Aromatic, CyclobutanePotential hydrolysis to acidic byproducts; combustible.[1]
Waste Stream Halogenated Organic Requires high-temperature incineration with acid gas scrubbing.[1]
RCRA Classification D001 (Ignitable), Potential ToxicMust not be landfilled or drain-disposed.[1]
Compatibility Incompatible with Strong Oxidizers, Strong BasesDo not bulk with nitric acid or peroxide waste.[1]
Container Type HDPE (Preferred) or GlassAvoid metal containers if hydrolysis is suspected (acid risk).[1]

Pre-Disposal Assessment & Safety

Before handling waste, verify the state of the material.[1] Is it pure, in solution, or a reaction mixture?

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving recommended if handling pure oil.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Body Protection: Flame-resistant lab coat and closed-toe shoes.[1]

  • Respiratory: If handling large open volumes (>500 mL) outside a fume hood, use a half-mask respirator with organic vapor cartridges.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

Failure to segregate is the most common violation in laboratory waste management.[1]

  • Identify the Stream: Do NOT pour into the "General Organic/Non-Halogenated" carboy.[1]

  • Select Container: Use a dedicated amber glass or HDPE waste container labeled "HALOGENATED WASTE."[1]

  • Verify pH: If the waste is a reaction mixture containing the ester, check pH.[1] If acidic (pH < 4), neutralize with Sodium Bicarbonate before bulking to prevent container pressurization.[1]

Phase 2: Bulking and Labeling
  • Funneling: Use a grounded funnel to prevent static discharge during transfer.[1]

  • Labeling: The tag must explicitly state:

    • Full Chemical Name: 3,5-Difluorobenzyl cyclobutane-1-carboxylate.[1]

    • Constituents: (e.g., "90% Dichloromethane, 10% 3,5-Difluorobenzyl...").[1]

    • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.[1]

  • Cap Torque: Ensure the cap is hand-tight.[1] Do not over-torque, as thermal expansion can crack caps.[1]

Phase 3: Professional Destruction[1][2]
  • Route: The waste must be transferred to a TSDF (Treatment, Storage, and Disposal Facility) permitted for halogenated organics.[1]

  • Method: High-temperature incineration (>1100°C) with rapid quenching and alkaline scrubbing to capture HF gas.[1]

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the compound never enters the wrong waste stream, preventing regulatory fines and safety hazards.[1]

DisposalDecision Start Waste Generation: 3,5-Difluorobenzyl cyclobutane-1-carboxylate IsPure Is the material pure? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No HaloStream DESTINATION: Halogenated Waste Stream (High Temp Incineration) IsPure->HaloStream Yes CheckSolvent Are solvents Halogenated (e.g., DCM) or Non-Halogenated? IsMixed->CheckSolvent CheckSolvent->HaloStream Halogenated (DCM/Chloroform) CheckSolvent->HaloStream Non-Halogenated (EtOAc/Hexane) Note CRITICAL: Even if the solvent is Non-Halogenated, the presence of Fluorine in the solute mandates the Halogenated Stream. CheckSolvent->Note NonHaloStream STOP: Do NOT use Non-Halogenated Stream Note->HaloStream

Caption: Decision matrix for segregating fluorinated ester waste. Note that the presence of fluorine dictates the "Halogenated" path regardless of the solvent carrier.[1]

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill (10mL - 1L).

SpillResponse Spill Spill Detected Evacuate 1. Alert & Evacuate (If >100mL) Spill->Evacuate PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Use Vermiculite or Sand (Do NOT use water) PPE->Contain Collect 4. Collection Scoop into HDPE Jar Contain->Collect Label 5. Label as 'Debris contaminated with Fluorinated Esters' Collect->Label Dispose 6. Discard in Solid Hazardous Waste Label->Dispose

Caption: Step-by-step spill response for fluorinated esters. Water is avoided to prevent hydrolysis and spreading.[1]

Emergency Response Data

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2][3] Remove contaminated clothing.[1][2][3][4][5][6] Isolate clothing in a sealed bag.
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4][7] Seek medical attention immediately.
Inhalation Move to fresh air.[1][2][3][4][7] If breathing is difficult, administer oxygen (trained personnel only).[1]
Fire Use Dry Chemical, CO2, or Foam.[1][2][6] Do not use water jet (may spread the burning ester).[1]

Scientific Rationale & Compliance

Why Segregation Matters (The "E-E-A-T" Factor)

The fluorine atoms in 3,5-Difluorobenzyl cyclobutane-1-carboxylate possess a strong carbon-fluorine bond.[1] Standard thermal oxidizers operating at lower temperatures (used for non-halogenated solvents) may not fully mineralize the compound, or worse, may generate corrosive Hydrogen Fluoride (HF) gas without adequate scrubbing [1].[1] This destroys facility infrastructure and violates EPA emission standards.[1] By designating this as Halogenated Waste , you ensure it is routed to facilities equipped with Hastelloy-lined incinerators and caustic scrubbers designed to neutralize HF [2].[1]

Regulatory Context[1][4][5][6][8][9]
  • EPA RCRA: While the specific compound may not have a unique "U" or "P" code, it defaults to D001 (Ignitable) if liquid, and falls under general "F-listed" protocols when mixed with spent halogenated solvents [3].[1]

  • Duty of Care: The generator is responsible for the waste until final destruction.[1] Proper labeling is the primary defense against downstream liability.[1]

References

  • BenchChem. (2025).[1] Proper Disposal of Fluorophosphazenes and Fluorinated Organics: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1] Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3,5-Difluorobenzyl alcohol (Precursor Analog). Retrieved from

  • American Chemical Society (ACS). (2023).[1] Identifying and Handling Halogenated Organic Waste in Academic Laboratories. Prudent Practices in the Laboratory. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.